molecular formula C9H12BrNO2S B1341592 1-(4-Bromophenyl)-N-ethylmethanesulfonamide CAS No. 223555-84-8

1-(4-Bromophenyl)-N-ethylmethanesulfonamide

カタログ番号: B1341592
CAS番号: 223555-84-8
分子量: 278.17 g/mol
InChIキー: XPMHSQKOOLOJNQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Bromophenyl)-N-ethylmethanesulfonamide is a useful research compound. Its molecular formula is C9H12BrNO2S and its molecular weight is 278.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromophenyl)-N-ethylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-N-ethylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(4-bromophenyl)-N-ethylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-2-11-14(12,13)7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMHSQKOOLOJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589918
Record name 1-(4-Bromophenyl)-N-ethylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223555-84-8
Record name 1-(4-Bromophenyl)-N-ethylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Bromophenyl)-N-ethylmethanesulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone in pharmacology, found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. The specific structural features of this molecule—a bromophenyl ring, an ethyl substituent on the sulfonamide nitrogen, and a methyl group on the sulfur—collectively dictate its physicochemical profile. This profile, in turn, governs its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion (ADME), and target engagement.

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide. We will delve into its solubility, lipophilicity, and thermal characteristics, presenting both theoretical predictions and detailed, field-proven experimental protocols for their empirical determination. The methodologies described are designed to be self-validating, ensuring the generation of robust and reproducible data critical for advancing drug development programs.

Molecular Overview

  • IUPAC Name: 1-(4-Bromophenyl)-N-ethylmethanesulfonamide

  • Molecular Formula: C₉H₁₂BrNO₂S

  • Molecular Weight: 278.16 g/mol

  • Chemical Structure:

    
    

    (Note: A placeholder for a 2D chemical structure image)

Predicted Physicochemical Properties: A Summary

The following table summarizes the computationally predicted physicochemical properties of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide. Such in silico predictions are invaluable in the early stages of drug discovery for prioritizing candidates before committing to extensive laboratory synthesis and characterization.

PropertyPredicted ValueSignificance in Drug Development
logP (Octanol/Water)2.5 - 3.0Indicates moderate lipophilicity, suggesting a good balance between membrane permeability and aqueous solubility.
Aqueous Solubility Low to ModerateThe aromatic ring and bromine atom contribute to hydrophobicity, potentially limiting solubility.
pKa 9.0 - 10.0The sulfonamide proton is weakly acidic, meaning the compound will be predominantly neutral at physiological pH (7.4).
Melting Point 120 - 140 °CProvides an initial indication of crystal lattice energy and purity.

Experimental Determination of Physicochemical Properties

The following sections detail the standard operating procedures for the experimental validation of the key physicochemical properties. The rationale behind the selection of these methods is grounded in their accuracy, reproducibility, and relevance to industry standards.

Lipophilicity Assessment: The Shake-Flask Method for logP Determination

Lipophilicity, quantified as the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes. The "shake-flask" method, while traditional, remains the gold standard for its direct and unambiguous measurement.

Causality Behind Experimental Choices: The choice of n-octanol and a phosphate buffer at pH 7.4 is deliberate. n-Octanol serves as an effective mimic of the lipid bilayer of cell membranes. The phosphate buffer maintains a constant pH, ensuring that the ionization state of the compound does not fluctuate, which would otherwise confound the measurement of the intrinsic partition coefficient of the neutral species.

  • Preparation of Solutions:

    • Prepare a stock solution of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a phosphate buffer solution (pH 7.4).

    • Pre-saturate the n-octanol with the phosphate buffer and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate. This step is critical to prevent volume changes during the experiment.

  • Partitioning:

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and phosphate buffer in a screw-cap vial. The final concentration should be low enough to avoid solubility issues.

    • Vigorously shake the vial at a constant temperature (e.g., 25 °C) for a defined period (e.g., 2-4 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at a low speed (e.g., 2000 rpm) for 15-20 minutes to achieve a clean separation of the aqueous and organic phases.

  • Quantification:

    • Carefully sample a known volume from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Aqueous]

    • The logP is the base-10 logarithm of P.

logP_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_calc Phase 3: Calculation Stock Prepare Stock Solution (1 mg/mL in MeOH) Saturate Pre-saturate Solvents (24h shaking) Stock->Saturate Buffer Prepare Phosphate Buffer (pH 7.4) Buffer->Saturate Octanol Prepare n-Octanol Octanol->Saturate Partition Partitioning (Shake at 25°C) Saturate->Partition Separate Phase Separation (Centrifugation) Partition->Separate Quantify Quantification (HPLC-UV Analysis) Separate->Quantify Calc Calculate P and logP P = [Org]/[Aq] Quantify->Calc

Caption: Workflow for logP determination via the shake-flask method.

Thermodynamic Solubility Assessment

Aqueous solubility is a fundamental property that directly impacts the bioavailability of orally administered drugs. The thermodynamic solubility represents the true equilibrium concentration of a compound in a given solvent system.

Causality Behind Experimental Choices: This method uses a slurry of the compound to ensure that an excess of solid material is present, which is the definition of a saturated solution at equilibrium. Shaking for an extended period (24-48 hours) is necessary to ensure that this true equilibrium is reached, avoiding the misleading results that can come from measurements of supersaturated solutions.

  • Sample Preparation:

    • Add an excess amount of solid 1-(4-Bromophenyl)-N-ethylmethanesulfonamide to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). A visible amount of undissolved solid should remain.

  • Equilibration:

    • Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours.

  • Sample Processing:

    • After equilibration, remove the vials and allow the solid to settle.

    • Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid artificially high concentration readings.

  • Quantification:

    • Analyze the clear filtrate using a calibrated HPLC-UV method to determine the concentration of the dissolved compound.

    • Compare the peak area of the sample to a standard curve prepared from known concentrations of the compound.

Solubility_Workflow Start Add Excess Solid to Buffer Equilibrate Equilibrate (24-48h shaking at constant T) Start->Equilibrate Filter Filter Supernatant (0.22 µm PVDF filter) Equilibrate->Filter Analyze Analyze Filtrate (HPLC-UV vs. Standard Curve) Filter->Analyze Result Report Solubility (µg/mL or µM) Analyze->Result

Caption: Step-by-step workflow for thermodynamic solubility assay.

Conclusion

The physicochemical properties of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide, particularly its moderate lipophilicity and predicted low aqueous solubility, define its drug-like potential. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reproducible data essential for making informed decisions in a drug discovery pipeline. Accurate characterization of these fundamental properties is not merely a data collection exercise; it is the foundation upon which successful lead optimization and formulation development strategies are built.

References

(Note: As 1-(4-Bromophenyl)-N-ethylmethanesulfonamide is a specific, potentially non-commercial compound, the references below are to authoritative protocols and principles rather than to data on this exact molecule.)

  • Title: OECD Guideline for the Testing of Chemicals, Section 1, Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD URL: [Link]

  • Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The Measurement and Importance of Physicochemical Properties in Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]

1-(4-Bromophenyl)-N-ethylmethanesulfonamide" molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic considerations for the sulfonamide derivative, 1-(4-Bromophenyl)-N-ethylmethanesulfonamide. Sulfonamides represent a critical class of compounds with a broad spectrum of biological activities, and understanding the nuanced characteristics of specific analogues is paramount for their application in medicinal chemistry and drug discovery. This document serves as a foundational resource, consolidating essential data and outlining methodologies relevant to the study and utilization of this particular compound.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂-N-) is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. The discovery of sulfonamide antibiotics in the 1930s revolutionized the treatment of bacterial infections and paved the way for the development of numerous drugs with diverse pharmacological activities.[1] Beyond their antibacterial properties, sulfonamides have been successfully developed as diuretics, hypoglycemic agents, anti-inflammatory drugs, and carbonic anhydrase inhibitors.[1][2][3]

The versatility of the sulfonamide scaffold lies in the ability to readily modify the substituents on the sulfur and nitrogen atoms, thereby fine-tuning the molecule's steric and electronic properties to achieve desired biological effects. The subject of this guide, 1-(4-Bromophenyl)-N-ethylmethanesulfonamide, is a specific analogue that incorporates a bromophenyl group, a common moiety in pharmacologically active compounds known to influence metabolic stability and receptor binding affinity.

This guide will delve into the specific molecular attributes of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide, providing a detailed analysis of its structure and a summary of its key physicochemical properties. Furthermore, a discussion of synthetic strategies and characterization techniques will be presented to equip researchers with the necessary knowledge for its preparation and experimental evaluation.

Molecular Structure and Physicochemical Properties

A precise understanding of a molecule's structure and inherent properties is fundamental to its application in research and development. This section details the molecular architecture and key quantitative data for 1-(4-Bromophenyl)-N-ethylmethanesulfonamide.

Molecular Structure

The molecular structure of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide is characterized by a central methanesulfonamide core. The sulfur atom is bonded to a 4-bromobenzyl group and an ethylamino group. The presence of the bromine atom at the para position of the phenyl ring is a key feature, influencing the molecule's lipophilicity and potential for halogen bonding interactions.

To facilitate computational modeling and database searching, the structure can be represented by the following SMILES (Simplified Molecular-Input Line-Entry System) notation: CCN(S(=O)(=O)Cc1ccc(Br)cc1).

DOT Code for Molecular Structure Diagram

Figure 1: 2D representation of the molecular structure of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide. These values are critical for experimental design, including solvent selection for synthesis and biological assays, as well as for computational studies.

PropertyValueSource/Method
Molecular Formula C₉H₁₂BrNO₂SCalculated
Molecular Weight 278.17 g/mol Calculated
CAS Number 223555-84-8[3][4][5]
Appearance Solid (predicted)Based on related compounds
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols.Based on general sulfonamide properties
SMILES CCN(S(=O)(=O)Cc1ccc(Br)cc1)Derived from structure

Note: The molecular weight is calculated based on the molecular formula and is consistent with the molecular weights of homologous compounds such as 1-(4-Bromophenyl)-N-methylmethanesulfonamide (MW: 264.14 g/mol for C₈H₁₀BrNO₂S) and 1-(4-Bromophenyl)-N,N-dimethylmethanesulfonamide (MW: 278.17 g/mol for C₉H₁₂BrNO₂S).[6][7]

Synthesis and Characterization

The synthesis of N-alkyl-1-aryl-methanesulfonamides can be approached through several established synthetic routes. A plausible and commonly employed methodology involves the reaction of a corresponding sulfonyl chloride with the appropriate amine.

Proposed Synthetic Workflow

A logical synthetic pathway to 1-(4-Bromophenyl)-N-ethylmethanesulfonamide would proceed via a two-step process starting from 4-bromotoluene.

DOT Code for Synthetic Workflow Diagram

synthetic_workflow start 4-Bromotoluene step1 Step 1: Sulfonylation (e.g., with SOCl₂ or ClSO₃H) start->step1 intermediate 1-(4-Bromophenyl)methanesulfonyl chloride step1->intermediate step2 Step 2: Amination (with Ethylamine) intermediate->step2 product 1-(4-Bromophenyl)-N-ethylmethanesulfonamide step2->product

Figure 2: Proposed synthetic workflow for 1-(4-Bromophenyl)-N-ethylmethanesulfonamide.

Step 1: Synthesis of 1-(4-Bromophenyl)methanesulfonyl chloride

The initial step involves the conversion of 4-bromotoluene to the corresponding sulfonyl chloride. This can be achieved through various methods, including radical chlorosulfonation.

Protocol:

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 4-bromotoluene in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a sulfonating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid (ClSO₃H), to the reaction mixture. The use of a radical initiator (e.g., AIBN) may be necessary.

  • Allow the reaction to proceed at a controlled temperature until completion, monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude 1-(4-bromophenyl)methanesulfonyl chloride. This intermediate is often used in the next step without further purification.

Causality: The use of a halogenated solvent and low temperatures helps to control the reactivity of the sulfonating agent and minimize side reactions. The inert atmosphere prevents unwanted oxidation.

Step 2: Synthesis of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide

The final step is the amination of the sulfonyl chloride with ethylamine.

Protocol:

  • Dissolve the crude 1-(4-bromophenyl)methanesulfonyl chloride in an appropriate aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a solution of ethylamine (in excess or with a non-nucleophilic base like triethylamine to scavenge the HCl byproduct) to the reaction mixture.

  • Allow the reaction to stir and gradually warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, the mixture is typically washed with dilute acid, water, and brine to remove excess amine and other impurities.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure 1-(4-Bromophenyl)-N-ethylmethanesulfonamide.

Causality: The use of a base is crucial to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the ethylamine, rendering it non-nucleophilic. The purification step is essential to remove unreacted starting materials and byproducts to obtain a compound of high purity suitable for biological testing.

Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group (typically two doublets in the aromatic region), a singlet for the methylene protons adjacent to the sulfur atom, and signals for the ethyl group (a quartet for the CH₂ and a triplet for the CH₃). The N-H proton may appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the carbon atoms of the 4-bromophenyl ring, the methylene carbon, and the two carbons of the ethyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively. A band for the N-H stretch would also be expected.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (278.17 for the major isotopes). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M⁺ and M⁺+2).

Potential Applications and Future Directions

Given the broad biological activities of sulfonamides, 1-(4-Bromophenyl)-N-ethylmethanesulfonamide represents a lead compound for further investigation in several therapeutic areas. The presence of the 4-bromophenyl moiety could enhance its activity or modulate its pharmacokinetic profile compared to non-halogenated analogues.

Potential areas for investigation include:

  • Antibacterial Activity: As a member of the sulfonamide class, its efficacy against various bacterial strains could be evaluated.

  • Anticancer Activity: Many sulfonamide derivatives have shown promise as anticancer agents, and this compound could be screened against various cancer cell lines.

  • Enzyme Inhibition: The sulfonamide group is a known zinc-binding group, making it a candidate for inhibiting metalloenzymes such as carbonic anhydrases or matrix metalloproteinases.

Future research should focus on the synthesis of a high-purity sample of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a thorough evaluation of its biological activities through in vitro and in vivo assays would be warranted to explore its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, would provide valuable insights for the design of more potent and selective drug candidates.

Conclusion

1-(4-Bromophenyl)-N-ethylmethanesulfonamide is a sulfonamide derivative with a well-defined molecular structure and predictable physicochemical properties. While specific experimental data for this compound is limited, its synthesis can be readily achieved through established chemical methodologies. This technical guide provides a solid foundation for researchers interested in exploring the potential of this and related compounds in medicinal chemistry and drug discovery. The insights into its structure, properties, and synthesis will facilitate further investigation into its biological activities and potential therapeutic applications.

References

  • National Center for Biotechnology Information. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • BLDpharm. 1-(4-Bromophenyl)-N-methylmethanesulfonamide.
  • National Center for Biotechnology Information. 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352 - PubChem.
  • Chem-Impex. (R-(+)-1-(4-Bromophenyl)ethylamine.
  • Guidechem. 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide 950235-23-1 wiki.
  • BLDpharm. 950245-71-3|1-(4-Bromophenyl)-N,N-dimethylmethanesulfonamide.
  • ResearchGate. A Novel Approach for the Synthesis of Alkyl and Aryl Sulfonamides.
  • Royal Society of Chemistry. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach.
  • Google Patents. Preparation of N-substituted arylsulfonamides.
  • National Center for Biotechnology Information. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.
  • Sigma-Aldrich. N-(4-Bromophenyl)methanesulfonamide 97.
  • Alfa Chemistry. CAS 22355-34-6 Dicyclohexylamine benzoate.
  • PubMed. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships.
  • BLDpharm. 223555-85-9|1-(4-Bromophenyl)-N-propylmethanesulfonamide.
  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 223555-84-8 Name.

Sources

Spectroscopic Blueprint of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 1-(4-Bromophenyl)-N-ethylmethanesulfonamide, a substituted aromatic sulfonamide, represents a class of compounds with significant potential, owing to the prevalence of the sulfonamide functional group in a myriad of therapeutic agents.[1] The presence of a brominated phenyl ring further offers a versatile handle for synthetic modifications, such as cross-coupling reactions, making this molecule a valuable intermediate.[2]

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-(4-Bromophenyl)-N-ethylmethanesulfonamide. As this compound is not extensively cataloged in commercial databases, this document serves as a predictive blueprint, leveraging established spectroscopic principles and data from structurally analogous molecules to forecast its spectral characteristics. This approach is designed to empower researchers in identifying and characterizing this molecule, whether it is a target of synthesis or an unknown analyte. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the resulting spectral features.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's architecture is fundamental to interpreting its spectroscopic output.

  • Chemical Name: N-(4-bromophenyl)-N-ethylmethanesulfonamide

  • Molecular Formula: C₉H₁₂BrNO₂S

  • Molecular Weight: 278.16 g/mol

  • Structure:

Caption: Molecular structure of N-(4-bromophenyl)-N-ethylmethanesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra provide a detailed fingerprint of the electronic environment of each nucleus.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Standard parameters include a spectral width of approximately 12-16 ppm, a relaxation delay of 1-2 seconds, and a 30-45° pulse angle.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • A spectral width of 200-240 ppm is standard.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, ethyl, and methyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
Aromatic (H-2, H-6)7.50 - 7.65Doublet2HThese protons are ortho to the bromine atom, which is deshielding. They will appear as a doublet due to coupling with H-3 and H-5.
Aromatic (H-3, H-5)7.15 - 7.30Doublet2HThese protons are ortho to the sulfonamide group. They will appear as a doublet due to coupling with H-2 and H-6.
Ethyl (-CH₂-)3.30 - 3.50Quartet2HThe methylene protons are adjacent to the nitrogen atom and will be deshielded. They will be split into a quartet by the neighboring methyl protons.
Methanesulfonyl (-CH₃)2.80 - 3.00Singlet3HThe methyl group attached to the sulfonyl group is in a distinct electronic environment and will appear as a singlet as there are no adjacent protons.
Ethyl (-CH₃)1.15 - 1.30Triplet3HThe terminal methyl protons of the ethyl group will be split into a triplet by the adjacent methylene protons.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Aromatic (C-1)138 - 142The carbon atom directly attached to the nitrogen of the sulfonamide group is expected to be in this region.
Aromatic (C-4)120 - 124The carbon atom bearing the bromine atom will be shifted to this region.
Aromatic (C-2, C-6)132 - 134These carbon atoms are adjacent to the bromine-substituted carbon.
Aromatic (C-3, C-5)128 - 130These carbon atoms are adjacent to the nitrogen-substituted carbon.
Ethyl (-CH₂-)45 - 50The methylene carbon is attached to the nitrogen and is expected in this range.[4]
Methanesulfonyl (-CH₃)35 - 40The methyl carbon of the methanesulfonyl group typically appears in this region.
Ethyl (-CH₃)13 - 16The terminal methyl carbon of the ethyl group is expected to be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide will be dominated by absorptions from the sulfonamide and aromatic moieties. Since this is an N,N-disubstituted sulfonamide, the characteristic N-H stretching bands will be absent.[5]

Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale
3100 - 3000Aromatic C-H StretchMediumCharacteristic of C-H bonds on the phenyl ring.[6]
2980 - 2850Aliphatic C-H StretchMediumArises from the C-H bonds of the ethyl and methyl groups.
1350 - 1310SO₂ Asymmetric StretchStrongA strong and characteristic absorption for the sulfonyl group in sulfonamides.[7]
1170 - 1140SO₂ Symmetric StretchStrongAnother strong and characteristic absorption for the sulfonyl group.[7]
930 - 900S-N StretchMediumCharacteristic stretching vibration of the sulfur-nitrogen bond in sulfonamides.[8]
840 - 810C-H Out-of-plane BendStrongIndicative of 1,4-disubstitution (para) on the benzene ring.[6]
~1100 and ~1000C-N StretchMediumExpected for the C-N bonds of the N-ethyl and N-aryl groups.
700 - 500C-Br StretchMedium-StrongThe carbon-bromine bond absorption is typically found in this region of the fingerprint.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS is more appropriate.

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce a protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Tandem MS (MS/MS): To obtain structural information, the precursor ion (e.g., the [M+H]⁺ ion) can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum and Fragmentation

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Molecular Ion (M⁺˙) or Protonated Molecule ([M+H]⁺): Expected at m/z 277 and 279 (for M⁺˙) or 278 and 280 (for [M+H]⁺), with approximately equal intensities.

  • Key Fragmentation Pathways: The fragmentation of sulfonamides can be complex.[9] Common fragmentation patterns involve cleavage of the S-N and S-C bonds.

fragmentation M [M+H]⁺ m/z 278/280 F1 [C₉H₁₂NO₂S]⁺ m/z 199 (Loss of Br) M->F1 - Br• F2 [C₈H₁₀N]⁺ m/z 120 (Loss of CH₃SO₂ and Br) M->F2 - CH₃SO₂• - Br• F3 [CH₃SO₂]⁺ m/z 79 M->F3 S-N Cleavage F4 [C₆H₄Br]⁺ m/z 155/157 M->F4 N-Ar Cleavage F5 [C₈H₁₀N-SO₂]⁺ m/z 134 (Loss of SO₂) M->F5 - SO₂ (rearrangement)

Sources

The Multifaceted Mechanisms of Action of Methanesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The methanesulfonamide moiety, a cornerstone in modern medicinal chemistry, imparts a unique combination of physicochemical properties that enable the development of a diverse array of therapeutic agents. This guide provides an in-depth exploration of the primary mechanisms of action through which methanesulfonamide derivatives exert their pharmacological effects. We will dissect their interactions with key biological targets, including enzymes like carbonic anhydrases and protein kinases, and ion channels. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of established knowledge but also a practical perspective on the experimental methodologies used to elucidate these mechanisms.

The Methanesulfonamide Moiety: A Privileged Scaffold in Drug Design

The methanesulfonamide group (-SO₂NHCH₃) is a functional group characterized by a sulfonamide core with a methyl group attached to the nitrogen atom. Its prevalence in drug design can be attributed to several key features:

  • Hydrogen Bonding Capability: The sulfonamide group is an excellent hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein targets.

  • Chemical Stability: It is metabolically robust, contributing to favorable pharmacokinetic profiles.

  • Modulation of Physicochemical Properties: The inclusion of a methanesulfonamide group can enhance solubility and modulate the pKa of a molecule, improving its drug-like properties.

  • Bioisosteric Replacement: It often serves as a bioisostere for other functional groups, such as carboxylic acids or phenols, allowing for the fine-tuning of a compound's activity and selectivity.[1]

These characteristics have enabled the development of methanesulfonamide-containing drugs for a wide range of therapeutic areas, including cancer, infectious diseases, inflammation, glaucoma, and cardiovascular disorders.[1][2]

Key Pharmacological Targets and Mechanisms of Action

Methanesulfonamide derivatives exhibit their therapeutic effects by interacting with a variety of biological targets. The following sections detail the mechanisms of action for the most significant target classes.

Enzyme Inhibition

2.1.1 Carbonic Anhydrases: A Classic Target

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Their inhibition is a well-established therapeutic strategy for conditions such as glaucoma, epilepsy, and altitude sickness.[2]

Mechanism of Inhibition: The primary mechanism of CA inhibition by sulfonamides, including methanesulfonamide derivatives, involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) in the enzyme's active site. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's activity. The interaction is further stabilized by a network of hydrogen bonds with active site residues.

Featured Methanesulfonamide CA Inhibitor: Methazolamide

Methazolamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma. It effectively reduces intraocular pressure by decreasing the production of aqueous humor.

Target IsoformInhibition Constant (Kᵢ)
hCA I25 nM
hCA II14 nM
hCA IV45 nM
hCA IX25.8 nM

Data compiled from various sources.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for CA Inhibition

This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂. The reaction is monitored by the change in pH using a pH indicator.

Causality of Experimental Choices: The stopped-flow technique is crucial for this assay because the uncatalyzed hydration of CO₂ is relatively fast. This method allows for the rapid mixing of reactants and the measurement of initial reaction rates before the uncatalyzed reaction significantly contributes to the signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., 0.2 mM phenol red).

    • Prepare a stock solution of the methanesulfonamide inhibitor in a suitable solvent (e.g., DMSO) and create serial dilutions.

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

  • Enzyme and Inhibitor Pre-incubation:

    • In a reaction cuvette, mix the carbonic anhydrase enzyme solution with the desired concentration of the inhibitor.

    • Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.[3]

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other with the CO₂-saturated solution.

    • Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time at its maximum wavelength (e.g., 557 nm for phenol red).[3]

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualization of CA Inhibition

CA_Inhibition cluster_active_site CA Active Site Zn Zn²⁺ H2O H₂O Zn->H2O Coordination His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Thr199 Thr199 Inhibitor Methanesulfonamide Derivative (R-SO₂NHCH₃) Inhibitor->Zn Displaces H₂O and Coordinates to Zn²⁺ Inhibitor->Thr199 H-Bond Kinase_Pathway cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Inhibitor Methanesulfonamide Kinase Inhibitor Inhibitor->Kinase_A Blocks ATP Binding hERG_Workflow cluster_workflow hERG Patch-Clamp Workflow Start Start: hERG-expressing cells Form_Seal Form Giga-ohm Seal Start->Form_Seal Whole_Cell Achieve Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline hERG Currents Whole_Cell->Record_Baseline Apply_Inhibitor Apply Methanesulfonamide Inhibitor Record_Baseline->Apply_Inhibitor Record_Inhibited Record Inhibited hERG Currents Apply_Inhibitor->Record_Inhibited Analyze Analyze Data: Calculate IC₅₀ Record_Inhibited->Analyze

Caption: A simplified workflow for assessing hERG channel inhibition.

Cyclooxygenase (COX) Inhibition

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the biosynthesis of prostaglandins, which are lipid mediators involved in inflammation, pain, and fever. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Some methanesulfonamide derivatives have been developed as selective COX-2 inhibitors.

Mechanism of Inhibition: Methanesulfonamide-containing COX-2 inhibitors, such as celecoxib, bind to the active site of the COX-2 enzyme. The methanesulfonamide moiety often inserts into a secondary pocket of the COX-2 active site, which is larger than the corresponding pocket in COX-1. This differential binding is a key determinant of COX-2 selectivity, which is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Featured Methanesulfonamide COX-2 Inhibitor: Celecoxib

Celecoxib is a selective COX-2 inhibitor used for the management of pain and inflammation in conditions like arthritis.

TargetIC₅₀
COX-1>10 µM
COX-20.04 µM

Experimental Protocol: In Vitro COX Inhibitor Screening Assay (Colorimetric)

This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.

Causality of Experimental Choices: A colorimetric assay provides a straightforward and cost-effective method for high-throughput screening of COX inhibitors. Monitoring the appearance of an oxidized product provides a direct measure of the enzyme's peroxidase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., Tris-HCl).

    • Prepare stock solutions of heme, a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and arachidonic acid (the COX substrate).

    • Prepare serial dilutions of the methanesulfonamide inhibitor.

  • Enzyme Reaction:

    • In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Add the inhibitor at various concentrations.

    • Add the chromogenic substrate.

    • Initiate the reaction by adding arachidonic acid.

  • Data Acquisition:

    • Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 590 nm for oxidized TMPD) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Determine the percentage of inhibition and calculate the IC₅₀ value.

Conclusion and Future Perspectives

The methanesulfonamide moiety has proven to be a remarkably versatile and valuable component in the design of therapeutic agents. Its ability to engage in key interactions with diverse biological targets, including enzymes and ion channels, has led to the development of important drugs for a wide range of diseases. The mechanisms of action, from the well-established zinc chelation in carbonic anhydrases to the ATP-competitive inhibition of kinases and the physical occlusion of ion channels, highlight the chemical adaptability of this functional group.

Future research in this area will likely focus on the development of next-generation methanesulfonamide derivatives with enhanced selectivity and improved safety profiles. A deeper understanding of the structural biology of drug-target interactions, aided by techniques like X-ray crystallography and cryo-electron microscopy, will continue to guide the rational design of more potent and specific inhibitors. Furthermore, the exploration of novel targets for methanesulfonamide-based drugs holds the potential to address unmet medical needs.

References

  • Abo-Elmagd, M. I., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry, 139, 106787. [Link]

  • Blagden, C. S., et al. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Journal of Medicinal Chemistry, 66(15), 10255-10291. [Link]

  • Chowdhury, M. A., & Alam, M. A. (2013). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Medicinal Chemistry, 3(2), 154-163. [Link]

  • Geisslinger, G., et al. (1990). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. The Journal of Physiology, 428, 547-559. [Link]

  • Mitcheson, J. S., et al. (2000). Trapping of a Methanesulfonanilide by Closure of the Herg Potassium Channel Activation Gate. The Journal of general physiology, 115(3), 229–240. [Link]

  • Plowman, G. D., et al. (2003). Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease. Journal of the American College of Cardiology, 41(6), 881-890. [Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6058. [Link]

  • Kumar, A., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1149-1164. [Link]

  • Mitcheson, J. S., et al. (2000). Trapping of a Methanesulfonanilide by Closure of the Herg Potassium Channel Activation Gate. ResearchGate. [Link]

  • SingleCare. (2021). List of sulfonamides: Uses, common brands, and safety information. [Link]

  • Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. [Link]

  • Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106028. [Link]

  • Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

  • Avendaño, C., & Menéndez, J. C. (2006). Signal Transduction Inhibition: Current Knowledge, Pathways, and Experience in Cancer Therapy. Medscape. [Link]

  • Roskoski, R., Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological research, 152, 104609. [Link]

  • Mattia, C., & Coluzzi, F. (2005). COX-2 inhibitors: pharmacological data and adverse effects. Minerva anestesiologica, 71(7-8), 431–441. [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International journal of molecular sciences, 22(22), 12519. [Link]

  • El-Harrad, A., et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. Pharmaceuticals, 16(9), 1204. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology, 644, 131–144. [Link]

  • Meena, L. R., et al. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. World News of Natural Sciences, 49, 51-66. [Link]

  • El-Harrad, A., et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. MDPI. [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • ResearchGate. (n.d.). Heatmaps showing the targets of the 41 KIs. Values in (A) are showed in ‐log10(IC50, Ki, Kd). [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Avendaño, C., & Menéndez, J. C. (2006). Drugs That Inhibit Signaling Pathways for Tumor Cell Growth and Proliferation: Kinase Inhibitors. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). IC50 values (ug/mL) for compounds 15, 20, 22, and Acetazolamide.... [Link]

  • National Center for Biotechnology Information. (n.d.). Methanesulfonamide. PubChem. [Link]

  • Kim, Y., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. International journal of molecular sciences, 22(7), 3659. [Link]

  • DelveInsight. (2023). COX2 Inhibitor Market And Pipeline Insights 2023. [Link]

  • Maresca, A., et al. (2009). Carbonic anhydrase inhibitors. Interaction of 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide with 12 mammalian isoforms: kinetic and X-ray crystallographic studies. Bioorganic & medicinal chemistry letters, 19(1), 125–130. [Link]

  • Iraqi Ministry of Health. (n.d.). National Master List of Drugs. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]

  • Roskoski, R., Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological research, 152, 104609. [Link]

Sources

The Ascendant Trajectory of 4-Bromophenyl Sulfonamides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide detailing the synthesis, biological activities, and structure-activity relationships of 4-bromophenyl sulfonamides has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of this promising class of compounds, highlighting their potential in the development of novel therapeutics.

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs. The introduction of a 4-bromophenyl moiety to this scaffold has been shown to significantly influence the biological activity of the resulting compounds, leading to a surge in research focused on their potential as anticancer, antibacterial, antiviral, and antifungal agents. This guide serves as a critical resource for navigating the expanding landscape of 4-bromophenyl sulfonamide research and development.

I. The Synthetic Landscape: Crafting the 4-Bromophenyl Sulfonamide Core

The synthesis of 4-bromophenyl sulfonamides is typically achieved through the reaction of 4-bromobenzenesulfonyl chloride with a diverse range of primary or secondary amines. This versatile approach allows for the introduction of various substituents, enabling the systematic exploration of the chemical space and the fine-tuning of biological activity.

A general synthetic protocol involves the dropwise addition of 4-bromobenzenesulfonyl chloride to a stirred solution of the desired amine in a suitable solvent, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction is typically carried out at room temperature or with gentle heating to drive it to completion.

Experimental Protocol: General Synthesis of N-Substituted-4-bromobenzenesulfonamides

  • Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable solvent (e.g., pyridine, dichloromethane, or tetrahydrofuran).

  • Cool the solution in an ice bath.

  • Slowly add 4-bromobenzenesulfonyl chloride (1.0-1.2 equivalents) to the cooled solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for a period ranging from a few hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted-4-bromobenzenesulfonamide.

The versatility of this synthetic approach is illustrated by the wide array of amines that can be employed, leading to a diverse library of 4-bromophenyl sulfonamide derivatives. For instance, the reaction of 4-bromobenzenesulfonyl chloride with various anilines, benzylamines, and heterocyclic amines has been extensively reported, yielding compounds with a broad spectrum of biological activities.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 4-Bromobenzenesulfonyl_Chloride 4-Bromobenzenesulfonyl Chloride Sulfonamide 4-Bromophenyl Sulfonamide 4-Bromobenzenesulfonyl_Chloride->Sulfonamide + Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Sulfonamide + Base Base (e.g., Pyridine, Triethylamine) Solvent Solvent (e.g., Pyridine, DCM, THF) Byproduct HCl (neutralized by base)

Caption: General Synthesis of 4-Bromophenyl Sulfonamides.

II. A Spectrum of Biological Activities: Therapeutic Potential Unleashed

4-Bromophenyl sulfonamides have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new drugs targeting a variety of diseases.

A. Anticancer Activity: A Multi-pronged Attack on Malignancy

A significant body of research has focused on the anticancer potential of 4-bromophenyl sulfonamides. These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest.[1][2][3]

Mechanisms of Anticancer Action:

  • Enzyme Inhibition: 4-Bromophenyl sulfonamides have been identified as potent inhibitors of several classes of enzymes that are overexpressed in cancer cells, including:

    • Carbonic Anhydrases (CAs): Certain isoforms of CAs are crucial for pH regulation in tumor cells, and their inhibition can disrupt cancer cell survival and proliferation.[1]

    • Tyrosine Kinases: These enzymes play a critical role in cell signaling pathways that regulate cell growth and division.[1]

    • Matrix Metalloproteinases (MMPs): MMPs are involved in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis.[1]

    • Histone Deacetylases (HDACs): HDACs are involved in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.[1]

  • Induction of Apoptosis: Many 4-bromophenyl sulfonamide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[1][2] This is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.[2]

  • Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, preventing them from progressing through the division process.[3]

The anticancer activity of these compounds is highly dependent on the nature of the substituent on the sulfonamide nitrogen. For instance, the introduction of heterocyclic moieties has been shown to enhance the anticancer potency of some derivatives.

G cluster_mechanisms Anticancer Mechanisms of Action Sulfonamide 4-Bromophenyl Sulfonamide Enzyme_Inhibition Enzyme Inhibition (CAs, Kinases, MMPs, HDACs) Sulfonamide->Enzyme_Inhibition Apoptosis Induction of Apoptosis Sulfonamide->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Sulfonamide->Cell_Cycle_Arrest

Caption: Anticancer Mechanisms of 4-Bromophenyl Sulfonamides.

B. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria poses a significant threat to global health. 4-Bromophenyl sulfonamides have emerged as a promising class of antimicrobial agents with activity against a range of Gram-positive and Gram-negative bacteria.[4] Their mechanism of action often involves the inhibition of essential metabolic pathways in bacteria, such as folate synthesis.[2]

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenyl ring attached to the sulfonamide nitrogen play a crucial role in determining the antibacterial potency and spectrum of activity.[5] For example, the presence of electron-withdrawing groups on this ring has been shown to enhance antibacterial activity.[5]

C. Antiviral and Antifungal Activities

In addition to their anticancer and antibacterial properties, some 4-bromophenyl sulfonamides have also demonstrated promising antiviral and antifungal activities. Further research in these areas is ongoing to explore their full therapeutic potential.

III. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

The biological activity of 4-bromophenyl sulfonamides is intricately linked to their molecular structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

Key SAR Insights:

  • Substitution on the Sulfonamide Nitrogen: The nature of the group attached to the sulfonamide nitrogen is a primary determinant of biological activity. The introduction of various aromatic, heterocyclic, or aliphatic moieties can significantly modulate the potency and selectivity of the compound.

  • Substitution on the Phenyl Ring: Modifications to the phenyl ring attached to the sulfonamide nitrogen can also have a profound impact on activity. The position and electronic nature (electron-donating or electron-withdrawing) of substituents can influence the compound's interaction with its biological target.[5] For instance, in some series of antibacterial sulfonamides, the presence of electron-withdrawing groups at the para-position of the phenyl ring enhances activity.[5]

IV. Characterization of 4-Bromophenyl Sulfonamides: Spectroscopic Fingerprints

The unambiguous identification and characterization of synthesized 4-bromophenyl sulfonamides are essential for ensuring their purity and confirming their structure. A combination of spectroscopic techniques is routinely employed for this purpose.

Spectroscopic Data for a Representative Compound: N-(4-chlorophenyl)-4-bromobenzenesulfonamide

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR Signals in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the protons of the 4-bromophenyl and N-phenyl rings. A singlet for the sulfonamide N-H proton, often observed downfield.
¹³C NMR Resonances for the carbon atoms of the aromatic rings and any aliphatic carbons in the substituent on the sulfonamide nitrogen.
FT-IR (cm⁻¹) Characteristic absorption bands for the N-H stretch (around 3200-3300 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), asymmetric and symmetric SO₂ stretches (around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively), and C-Br stretch (in the fingerprint region).[6]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Note: The exact chemical shifts and absorption frequencies will vary depending on the specific substitution pattern of the molecule and the solvent used for analysis.[7]

V. Future Directions and Conclusion

The field of 4-bromophenyl sulfonamide research is vibrant and rapidly evolving. The diverse biological activities and tunable nature of these compounds make them highly attractive scaffolds for the development of novel therapeutics. Future research will likely focus on:

  • The synthesis of new libraries of derivatives with greater structural diversity.

  • In-depth investigations into their mechanisms of action to identify novel biological targets.

  • The optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • The exploration of their potential in combination therapies to overcome drug resistance.

VI. References

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). PubMed.

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (n.d.). MDPI.

  • Synthesis and characterization of new (N→B) phenyl substituted[N-benzyliminodiacetate-O,O′,N]boranes. (2005). ResearchGate.

  • Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. (n.d.). ResearchGate.

  • Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (n.d.). PubMed.

  • Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. (n.d.). ResearchGate.

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry.

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (n.d.). PubMed.

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). PSE Community.org.

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. (n.d.). PubMed.

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. (n.d.). PubMed.

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. (2020). Adichunchanagiri University.

  • Sulfonamides and sulfonylated derivatives as anticancer agents. (n.d.). [No source name provided].

  • Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (n.d.). ResearchGate.

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. (n.d.). [No source name provided].

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (n.d.). MDPI.

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). MDPI.

  • Synthesis, X-ray diffraction method, spectroscopic characterization (FT-IR, 1 H and 13 C NMR), antimicrobial activity, Hirshfeld surface analysis and DFT computations of novel sulfonamide derivatives. (n.d.). ResearchGate.

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (n.d.). MDPI.

  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - (n.d.). NIH.

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). [No source name provided].

  • Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. (n.d.). PMC - PubMed Central.

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI.

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI.MDPI*.

Sources

The Sulfonamide Scaffold: From Serendipitous Discovery to Rational Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents, from pioneering antibacterial drugs to contemporary treatments for cancer, inflammation, and viral infections.[1][2] This guide provides a comprehensive exploration of the discovery and synthesis of sulfonamides, designed for the modern researcher. We will traverse the historical narrative, beginning with the serendipitous discovery of Prontosil, delve into the mechanistic underpinnings of classical synthetic routes, and culminate in an analysis of novel, state-of-the-art methodologies that offer enhanced efficiency, safety, and substrate scope. This document is structured to provide not just procedural knowledge but also the causal logic behind experimental choices, empowering scientists to innovate within this critical area of drug development.

A Legacy of Discovery: The Dawn of the Antibacterial Era

The story of sulfonamides begins not in a pharmacy, but in the German dye industry. In 1908, as part of his doctoral research, Austrian chemist Paul Gelmo first synthesized sulfanilamide, the parent compound of the sulfonamide class.[3] However, its medicinal properties remained unknown for over two decades.

The pivotal moment came in the early 1930s at the laboratories of Bayer, then part of IG Farben. A team led by physician and researcher Gerhard Domagk was systematically screening synthetic dyes for antibacterial activity.[4] In 1932, Domagk discovered that a red azo dye, patented as Prontosil rubrum, showed remarkable efficacy against streptococcal infections in mice.[4][5] This breakthrough was deeply personal; Domagk famously used the compound to save his own daughter from a severe streptococcal infection.[5][6]

However, Prontosil was effective in vivo but inert in vitro. This paradox was solved in 1936 by researchers at the Pasteur Institute in France, who demonstrated that Prontosil is a prodrug.[3][6] In the body, metabolic reduction cleaves the azo bond, releasing the active antibacterial agent: Gelmo's long-forgotten sulfanilamide.[3][6] This revelation unlocked the field, shifting focus from dyes to the targeted synthesis of sulfanilamide derivatives. Domagk's pioneering work was recognized with the 1939 Nobel Prize in Physiology or Medicine.[3][7]

G cluster_0 Early 20th Century a 1908: Paul Gelmo synthesizes sulfanilamide. Its properties are unrecognized. b 1932: Gerhard Domagk discovers Prontosil's in vivo antibacterial activity at Bayer. a->b c 1935: Prontosil is introduced commercially, the first synthetic antibacterial drug. b->c d 1936: Ernest Fourneau's team reveals Prontosil is a prodrug, metabolized to sulfanilamide. c->d e 1939: Domagk awarded Nobel Prize for his discovery. d->e

Caption: Key milestones in the discovery of sulfonamide antibacterial agents.

This discovery of the first "miracle drugs" revolutionized medicine, providing the first effective systemic treatments for bacterial infections and saving countless lives, particularly during World War II.[8]

The Classical Approach: Synthesis via Electrophilic Aromatic Substitution

The workhorse method for synthesizing aromatic sulfonamides, established in the wake of Prontosil's discovery, relies on the reaction of an amine with a sulfonyl chloride. The sulfonyl chloride itself is typically prepared via chlorosulfonation of an activated aromatic ring. This multi-step sequence, while robust, involves harsh reagents and conditions.

Causality in the Classical Pathway: The Role of Amine Protection

A critical consideration in this synthesis is the presence of the amine group on the aniline precursor. The amine is a powerful activating group for electrophilic aromatic substitution, but it is also a base and a nucleophile that would react destructively with chlorosulfonic acid. Therefore, the amine must be "protected" before the chlorosulfonation step. Acetylation to form acetanilide is the standard choice. This strategy serves two purposes:

  • Reactivity Moderation: The acetyl group is still an ortho-, para-director but is less activating than a free amine, reducing the risk of polysubstitution and oxidation.

  • Chemical Protection: The amide nitrogen is no longer basic or nucleophilic enough to react with the chlorosulfonic acid, allowing the electrophilic substitution to proceed on the aromatic ring.

The protecting group is then removed in a final hydrolysis step to yield the primary aromatic sulfonamide.

G cluster_workflow Classical Sulfanilamide Synthesis Workflow Aniline Aniline Protect Step 1: Protection (Acetylation) Aniline->Protect Acetanilide Acetanilide Protect->Acetanilide Chlorosulfonate Step 2: Chlorosulfonation (Electrophilic Substitution) Acetanilide->Chlorosulfonate PASC p-Acetamidobenzenesulfonyl Chloride Chlorosulfonate->PASC Aminate Step 3: Amination PASC->Aminate ProtectedSulfa p-Acetamidobenzenesulfonamide Aminate->ProtectedSulfa Deprotect Step 4: Deprotection (Hydrolysis) ProtectedSulfa->Deprotect Sulfanilamide Sulfanilamide (Final Product) Deprotect->Sulfanilamide G cluster_approaches Key Bond-Forming Strategies center Modern Sulfonamide Synthesis SN S-N Construction (From Sulfonyl Halides, Sulfonic Acids) center->SN Classical & Refined CN C-N Cross-Coupling (Chan-Lam, Buchwald-Hartwig type) center->CN Versatile CH Direct C-H Amination/ Sulfonamidation center->CH Atom-Economic Multi Multi-Component Reactions (Using SO₂ Surrogates) center->Multi Convergent

Sources

safety and handling of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide

Introduction

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(4-Bromophenyl)-N-ethylmethanesulfonamide. As a compound likely utilized in research and development settings, particularly in medicinal chemistry and drug discovery, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes.

Due to the limited availability of specific safety data for 1-(4-Bromophenyl)-N-ethylmethanesulfonamide, this document extrapolates information from structurally similar compounds, including other bromophenyl derivatives and related sulfonamides. This approach, rooted in established principles of chemical safety, provides a robust framework for risk assessment and management. All recommendations should be implemented in conjunction with institution-specific safety policies and a thorough review of any available supplier-provided safety data sheets (SDS).

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. While experimental data for 1-(4-Bromophenyl)-N-ethylmethanesulfonamide is not widely available, the properties of analogous compounds suggest it is a solid at room temperature with limited solubility in water and better solubility in organic solvents.

PropertyPredicted/Inferred ValueSource/Basis
CAS Number 223555-84-8BLDpharm[1]
Molecular Formula C9H13BrNO2SInferred from structure
Molecular Weight 279.17 g/mol Calculated
Appearance White to off-white solidAnalogy to similar compounds
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[2]General recommendation for sulfonamides and brominated compounds.[3]

Hazard Identification and GHS Classification

Given the absence of a specific Globally Harmonized System (GHS) classification for 1-(4-Bromophenyl)-N-ethylmethanesulfonamide, a precautionary classification has been derived from analogous bromophenyl compounds.[4][5]

Hazard ClassGHS Hazard StatementPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation

Signal Word: Warning [6]

This extrapolated classification underscores the necessity of avoiding direct contact, ingestion, and inhalation. The bromophenyl and sulfonamide moieties are key structural alerts that inform this conservative hazard assessment.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls
  • Ventilation: All handling of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide should be conducted in a well-ventilated area.[2] For weighing, preparing solutions, and other procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Containment: For larger quantities or high-energy procedures (e.g., sonication), the use of a glove box or other closed-system handling is recommended.[2]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required.[7] A face shield should be worn in situations with a higher risk of splashes.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable initial choice, but it is crucial to consult the manufacturer's chemical resistance charts.[8][9] Given that aromatic and halogenated hydrocarbons can degrade some glove materials, double-gloving may be appropriate for extended handling.[8] Gloves should be inspected before use and changed immediately if contaminated.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

    • Additional Protection: For larger quantities or significant splash potential, a chemical-resistant apron and arm sleeves are recommended.

  • Respiratory Protection: If work cannot be conducted within a fume hood, or in the event of a large spill, respiratory protection is necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., ABEK-P2) should be used.[10] All personnel requiring respirators must be part of a respiratory protection program that includes training and fit-testing.[10]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Task Assessment ppe_base Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe_base Always Required q1 Potential for Splash or Aerosol Generation? q2 Work Outside Fume Hood? q1->q2 No ppe_enhanced Enhanced PPE: - Add Face Shield - Chemical Apron q1->ppe_enhanced Yes ppe_resp Respiratory Protection: - NIOSH-Approved Respirator - Fit-Testing Required q2->ppe_resp Yes ppe_base->q1 ppe_enhanced->q2 Spill_Response_Flowchart spill Chemical Spill Occurs assess Assess Spill Size & Location spill->assess minor Minor Spill (in fume hood) assess->minor Small & Contained major Major Spill (outside hood / large volume) assess->major Large or Uncontained contain 1. Wear appropriate PPE 2. Contain with absorbent 3. Collect into waste container minor->contain evacuate 1. Alert others & Evacuate area 2. Isolate the area 3. Call Emergency Response major->evacuate decon 4. Decontaminate surface 5. Dispose of all materials as hazardous waste contain->decon wait 4. Await trained responders Do NOT attempt cleanup evacuate->wait

Caption: General workflow for chemical spill response.

Disposal Considerations

All waste materials containing 1-(4-Bromophenyl)-N-ethylmethanesulfonamide must be treated as hazardous waste.

  • Product: Unused or waste product should be disposed of through a licensed chemical destruction facility. [11]* Contaminated Materials: All PPE, absorbent materials, and empty containers should be collected in a sealed, properly labeled hazardous waste container.

  • Regulations: Do not discharge into sewer systems or the environment. [11]All disposal must be in accordance with local, state, and federal regulations.

Conclusion

While 1-(4-Bromophenyl)-N-ethylmethanesulfonamide is a compound with limited publicly available safety data, a conservative and cautious approach based on the known hazards of its structural analogs is essential for its safe use. By implementing robust engineering controls, mandating appropriate PPE, and adhering to strict handling and emergency protocols, researchers can minimize risks and maintain a safe laboratory environment. It is the responsibility of every user to remain vigilant, informed, and prepared when working with this and any other chemical.

References

  • PubChem. 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352. [Link]

  • SynZeal. Safety Data Sheet for Methyl 4-Bromophenylacetate. [Link]

  • Capot Chemical Co., Ltd. MSDS of N-(4-Bromophenyl)-3-phenylpropanamide. [Link]

  • Angene Chemical. Safety Data Sheet - 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

  • New Mexico State University. Personal Protective Equipment (PPE) Guide – Chemical Resistance. [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

  • Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime (1). [Link]

  • PubChem. GHS Classification Summary. [Link]

  • Florida State University Emergency Management. Chemical Spills. [Link]

  • Google Patents.
  • CP Lab Safety. Chemical Resistant Gloves. [Link]

  • PubMed. Stability of sulphonamide drugs in meat during storage. [Link]

  • OSHA Outreach Courses. Chemical Spill Emergency? Follow These Crucial Steps. [Link]

  • Safe Work Australia. GHS Hazardous Chemical Information List. [Link]

  • PubChemLite. N-[(1s)-1-(4-bromophenyl)ethyl]methanesulfonamide (C9H12BrNO2S). [Link]

  • University of California, Santa Barbara. Common Lab PPE Reference Guide. [Link]

  • Emory University. Spill Control/Emergency Response - EHSO Manual. [Link]

  • MDPI. Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. [Link]

  • Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Sulphanilamide. [Link]

  • BESA. Recommended PPE to handle chemicals. [Link]

  • Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Canada Safety Training Centre. PPE for Hazardous Chemicals. [Link]

  • National Center for Biotechnology Information. Overview of the GHS Classification Scheme in Hazard Classification. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Mass Spectrometry Analysis of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Sulfonamides represent a critical class of compounds in pharmaceutical development, necessitating robust and reliable analytical methods for their characterization. This document details field-proven protocols for sample preparation, instrumental analysis, and data interpretation. The methodologies are designed to be self-validating, ensuring high confidence in analytical outcomes. We delve into the causality behind experimental choices, from solvent selection to the prediction of mass fragmentation pathways, providing researchers, scientists, and drug development professionals with the foundational knowledge for method development and routine analysis.

Introduction: The Analytical Imperative for Novel Sulfonamides

1-(4-Bromophenyl)-N-ethylmethanesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents, including antibacterials, diuretics, and anticonvulsants.[1] The analytical characterization of novel sulfonamide-based entities is paramount during drug discovery and development for identity confirmation, purity assessment, and pharmacokinetic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the premier analytical technique for this purpose. Its exceptional sensitivity and selectivity allow for the detection and quantification of analytes at very low concentrations, even in complex biological matrices.[2][3] This guide leverages the power of LC-MS/MS, employing Electrospray Ionization (ESI) for its efficiency in ionizing moderately polar molecules like the target compound.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the first step in developing a robust analytical method.

PropertyValueRationale & Source
Chemical Structure C₉H₁₂BrNO₂SDerived from the compound name.
Molecular Formula BrC₆H₄NHSO₂C₂H₅Structural representation.
Average Molecular Weight 294.17 g/mol Sum of average atomic weights.
Monoisotopic Mass 292.9772 g/mol Calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O, ³²S). Essential for high-resolution mass spectrometry.
Key Structural Features Bromophenyl group, N-ethyl group, Methanesulfonamide core.These features dictate the molecule's chromatographic behavior and its fragmentation pattern in the mass spectrometer. The bromine atom provides a distinct isotopic signature.[4]

Principle of Analysis: A Synergistic Approach with LC-MS/MS

The analysis workflow hinges on the synergy between liquid chromatography and tandem mass spectrometry.

  • Liquid Chromatography (LC): The analyte is first separated from other components in the sample matrix on a reversed-phase C18 column. The separation is based on the differential partitioning of the analyte between the stationary phase (hydrophobic) and the mobile phase (polar). This step is crucial for reducing matrix effects and ensuring accurate quantification.

  • Mass Spectrometry (MS): Following chromatographic separation, the analyte is introduced into the mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) in positive mode is utilized to generate protonated molecular ions, [M+H]⁺. Sulfonamides readily accept a proton, making positive ESI a highly effective ionization technique.[5][6]

    • Tandem MS (MS/MS): The protonated molecular ion (precursor ion) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure, providing a high degree of certainty for identification and a selective basis for quantification.[6]

Part I: Sample Preparation Protocols

Effective sample preparation is fundamental to achieving high-quality, reproducible results by removing interferences and ensuring compatibility with the LC-MS/MS system.[7]

Workflow for Sample Preparation

G cluster_0 Protocol A: Standard Solution (Clean Matrix) cluster_1 Protocol B: Biological Matrix (e.g., Plasma) A1 Weigh Analyte A2 Dissolve in Acetonitrile/Methanol A1->A2 A3 Perform Serial Dilutions A2->A3 A4 Transfer to LC Vial A3->A4 Ready for Injection Ready for Injection A4->Ready for Injection B1 Aliquot 100 µL Plasma Sample B2 Add 300 µL Acetonitrile (with Internal Standard) B1->B2 B3 Vortex for 1 min B2->B3 B4 Centrifuge at 12,000 x g for 10 min B3->B4 B5 Collect Supernatant B4->B5 B6 Filter (0.22 µm) or Transfer to LC Vial B5->B6 B6->Ready for Injection

Caption: Sample preparation workflows for clean and biological matrices.

Protocol A: Preparation of Standard Solutions

Causality: This protocol is for creating calibration standards and quality controls (QCs) to establish the instrument's response curve. The choice of solvent (acetonitrile or methanol) is critical; it must fully solubilize the analyte and be compatible with the mobile phase.

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide standard. Dissolve in 10 mL of LC-MS grade acetonitrile or methanol in a volumetric flask.

  • Working Solutions: Perform serial dilutions from the stock solution using a 50:50 mixture of acetonitrile and water to prepare working standards at desired concentrations (e.g., 1 µg/mL).

  • Calibration Standards: Further dilute the working solutions to create a calibration curve covering the expected concentration range of the samples (e.g., 1-1000 ng/mL). The diluent should ideally match the initial mobile phase composition to ensure good peak shape.

Protocol B: Protein Precipitation for Plasma Samples

Causality: For biological samples, proteins are a major interference that can foul the LC column and MS ion source. This "crash" protocol uses a high-volume ratio of organic solvent to precipitate proteins, which are then removed by centrifugation.[8] An internal standard is added to correct for variations in extraction efficiency and instrument response.

  • Sample Aliquoting: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at ≥12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube or a 96-well plate.

  • Final Step: The supernatant can be directly injected or evaporated to dryness and reconstituted in the initial mobile phase for improved focusing on the LC column. Transfer to an autosampler vial for analysis.

Part II: Instrumental Analysis & Protocols

The following parameters provide a robust starting point for method development on a standard triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Parameters

Causality: A C18 column is selected for its versatility in retaining moderately non-polar compounds. The gradient elution allows for the efficient removal of early-eluting polar interferences while ensuring the target analyte elutes as a sharp, symmetrical peak. Formic acid is added to the mobile phase to acidify it, which promotes the protonation of the analyte ([M+H]⁺) in the ESI source, thereby enhancing signal intensity.[2]

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min
Mass Spectrometry (MS) Parameters

Causality: The parameters are optimized to achieve maximum sensitivity and stability. The source temperature and gas flows ensure efficient desolvation of the droplets from the ESI probe, while the collision energy is tuned to induce characteristic fragmentation for confident identification and quantification.

ParameterRecommended Setting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon
Analyte-Specific Parameters (MRM)

Multiple Reaction Monitoring (MRM) is the gold standard for quantification, providing unparalleled selectivity by monitoring a specific precursor-to-product ion transition.

  • Precursor Ion ([M+H]⁺): The monoisotopic mass is 292.9772 Da. The protonated molecule will have an m/z of 293.98 . Due to the natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), a characteristic isotopic doublet will be observed for the precursor ion at m/z 293.98 and m/z 295.98 with a nearly 1:1 intensity ratio.[4] For quantification, the most abundant isotope (m/z 293.98) is typically chosen.

  • Product Ions (MS/MS): Collision-induced dissociation of the precursor ion is predicted to yield several key fragments. A detailed investigation into sulfonamide fragmentation reveals common pathways such as the loss of SO₂ and cleavage of the S-N bond.[9][10][11]

TransitionIon DescriptionCollision Energy (eV)Use
293.98 → 214.02 [M+H - C₂H₅N]⁺~20Quantifier
293.98 → 155.95 [BrC₆H₄]⁺~35Qualifier
293.98 → 229.95 [M+H - SO₂]⁺~25Confirmation

Self-Validation: The ratio of the quantifier to qualifier ion peak areas must remain constant (typically within ±20%) across all samples and standards for a positive identification. This provides a built-in check for interferences.

Part III: Data Interpretation & Fragmentation Analysis

Predicted Fragmentation Pathway

The structural integrity of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide can be confirmed by analyzing its MS/MS fragmentation pattern. The proposed pathway below highlights the most probable cleavages.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed N-ethylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-ethylation of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this critical transformation. As a senior application scientist, I understand that even well-established reactions can present unexpected hurdles. This resource is structured to provide not just solutions, but also a deeper understanding of the underlying chemistry to empower you to effectively troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues that arise during the N-ethylation of sulfonamides.

Q1: My N-ethylation reaction is giving a very low yield or no product at all. What are the most likely causes?

A1: A low or zero yield in the N-ethylation of a sulfonamide can stem from several factors, often related to the acidity of the sulfonamide proton and the reaction conditions. Here's a breakdown of potential culprits:

  • Inadequate Base: The proton on the nitrogen of a primary sulfonamide is acidic, but a sufficiently strong base is required to generate the nucleophilic sulfonamide anion. If the base is too weak, the concentration of the anion will be too low for the reaction to proceed efficiently.

  • Steric Hindrance: Both the sulfonamide and the ethylating agent can be subject to steric hindrance. A bulky group on the sulfonamide or near the reaction center of the ethylating agent can significantly slow down the reaction rate. For instance, ortho-substituted aryl sulfonamides may react more slowly than their para-substituted counterparts.[1][2]

  • Poor Solubility: If your sulfonamide starting material is not soluble in the chosen solvent at the reaction temperature, the reaction will be slow or may not proceed at all. This is a common issue when using non-polar solvents with polar sulfonamides.

  • Incorrect Solvent Choice: The solvent plays a crucial role in an SN2 reaction. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base without solvating the nucleophilic anion, thus enhancing its reactivity.

  • Low Reaction Temperature: Like most chemical reactions, the rate of N-alkylation is temperature-dependent. If the temperature is too low, the reaction may be impractically slow. Refluxing in a suitable solvent is often necessary.[2]

  • Deactivated Ethylating Agent: Ensure your ethylating agent (e.g., ethyl iodide, ethyl bromide, diethyl sulfate) has not degraded. These reagents can be sensitive to moisture and light.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

A2: The formation of multiple products is a common challenge. Here are the most probable side reactions and their causes:

  • O-Alkylation: While less common for sulfonamides compared to amides due to the lower nucleophilicity of the oxygen atoms, O-alkylation can sometimes occur, leading to the formation of a sulfonate imidate. This is more likely if a hard alkylating agent is used in combination with a hard counter-ion for the sulfonamide salt.

  • Dialkylation: If you are starting with a primary sulfonamide, dialkylation to form the N,N-diethylsulfonamide can be a significant side reaction, especially if an excess of the ethylating agent is used or if the reaction is allowed to proceed for too long.[3] The mono-N-ethylated product is often more nucleophilic than the starting primary sulfonamide, making it susceptible to a second ethylation.

  • Elimination: If your ethylating agent has a beta-hydrogen (which ethyl halides do), an E2 elimination reaction can compete with the desired SN2 substitution, especially if a strong, sterically hindered base is used. This will produce ethene gas and the corresponding salt of the base.

  • Decomposition of Solvent or Reagents: Some solvents, like DMF, can decompose at high temperatures, especially in the presence of a strong base, leading to the formation of impurities.[4]

Q3: How do I choose the right base for my N-ethylation reaction?

A3: The choice of base is critical and depends on the pKa of your sulfonamide and the reaction conditions. A general principle is that the pKa of the conjugate acid of the base should be higher than the pKa of the sulfonamide.

BasepKa of Conjugate Acid (approx.)Common SolventsNotes
Potassium Carbonate (K₂CO₃)10.3DMF, AcetonitrileA mild and commonly used base, often effective for sulfonamides with electron-withdrawing groups that increase their acidity.[1] It is heterogeneous in many organic solvents, which can sometimes lead to slower reaction rates.
Sodium Hydride (NaH)36THF, DMFA very strong, non-nucleophilic base that irreversibly deprotonates the sulfonamide. It should be handled with care due to its flammability. The reaction generates hydrogen gas, which must be safely vented.
Cesium Carbonate (Cs₂CO₃)10.3DMF, AcetonitrileOften more effective than K₂CO₃ due to the "cesium effect," where the larger, more polarizable Cs⁺ ion can better coordinate with the sulfonamide anion and enhance its nucleophilicity.
Potassium tert-Butoxide (KOtBu)19THF, t-BuOHA strong, sterically hindered base. Its bulkiness can be advantageous in preventing side reactions at other sites in the molecule. However, it can also promote elimination reactions with certain alkyl halides.[5]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)13.5 (in MeCN)Acetonitrile, TolueneA strong, non-nucleophilic organic base that is soluble in many organic solvents, leading to homogeneous reaction conditions.

Troubleshooting Guides

Guide 1: Low Conversion or No Reaction

This guide provides a systematic approach to troubleshooting a failed N-ethylation reaction.

Caption: Troubleshooting workflow for low conversion in N-ethylation.

Step-by-Step Protocol for Re-optimization:

  • Reagent Verification:

    • Confirm the identity and purity of your sulfonamide starting material by NMR and LCMS.

    • Use a fresh bottle of the ethylating agent or purify the existing one by distillation.

    • Ensure your base is anhydrous. For example, if using potassium carbonate, it can be dried in an oven at >100 °C before use.

  • Condition Screening (Small Scale):

    • Set up a parallel screen of different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) in a preferred solvent like DMF.

    • Run the reaction at a higher temperature (e.g., if you were at 60 °C, try 80 °C or 100 °C).

    • If solubility is an issue, screen a few different polar aprotic solvents (DMF, DMSO, NMP).

Guide 2: Formation of Multiple Products (Low Selectivity)

This guide helps to identify and mitigate the formation of unwanted byproducts.

Caption: Troubleshooting workflow for low selectivity in N-ethylation.

Experimental Protocol to Improve Monoselectivity:

  • Objective: To minimize dialkylation in the N-ethylation of a primary sulfonamide.

  • Procedure:

    • Dissolve the primary sulfonamide (1.0 eq) in anhydrous DMF.

    • Add a mild base such as K₂CO₃ (1.5 eq).

    • Heat the mixture to the desired temperature (e.g., 80 °C).

    • Slowly add the ethylating agent (e.g., ethyl iodide, 1.05 eq) dropwise over several hours using a syringe pump.

    • Monitor the reaction progress by TLC or LCMS. Once the starting material is consumed, or the ratio of mono- to di-alkylated product is optimal, quench the reaction.

Advanced Troubleshooting: Alternative Methodologies

If standard SN2 conditions fail, consider these alternative approaches for N-ethylation.

The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for the N-alkylation of sulfonamides with alcohols under mild conditions, proceeding via an alkoxyphosphonium salt intermediate.[2][6]

Reaction Mechanism:

Mitsunobu_Mechanism cluster_activation Activation of Alcohol cluster_substitution SN2 Substitution reagents PPh₃ + DIAD A PPh₃ + DIAD → Betaine reagents->A alcohol R-OH B Betaine + R-OH → Alkoxyphosphonium salt alcohol->B sulfonamide R'SO₂NH₂ C R'SO₂NH⁻ attacks Alkoxyphosphonium salt sulfonamide->C + Base (implicit) product R'SO₂NH-R A->B + R-OH B->C C->product SN2

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.

When to use the Mitsunobu Reaction:

  • When your substrate is sensitive to the strong bases and high temperatures of traditional SN2 reactions.

  • When you are using a precious or complex alcohol as the ethyl source.

  • Note that this reaction typically results in an inversion of stereochemistry at the alcohol's carbon center.

"Borrowing Hydrogen" Catalysis

This modern and atom-economical method uses an alcohol as the alkylating agent, catalyzed by a transition metal complex (e.g., based on Iridium, Ruthenium, or Manganese).[1][5][7] The reaction proceeds by the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde, which then undergoes a reductive amination with the sulfonamide.

Catalytic Cycle:

Borrowing_Hydrogen cluster_cycle Catalytic Cycle A [M]-H₂ (Catalyst) G [M] (Active Catalyst) A->G Regeneration B RCH₂OH (Alcohol) C RCHO (Aldehyde) B->C Oxidation E R'SO₂N=CHR (Imine) C->E + R'SO₂NH₂ - H₂O D R'SO₂NH₂ (Sulfonamide) F R'SO₂NHCH₂R (Product) E->F Reduction F->A G->B

Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation.

Advantages of "Borrowing Hydrogen" Catalysis:

  • Atom Economy: The only byproduct is water.

  • Green Chemistry: Alcohols are often more environmentally friendly alkylating agents than alkyl halides.

  • Broad Substrate Scope: Many modern catalytic systems tolerate a wide range of functional groups.[1]

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715–3724. [Link]

  • Sanghavi, N. M., Parab, V. L., Patravale, B. S., & Patel, M. N. (1989). N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN.
  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of organic chemistry, 81(17), 8035-42. [Link]

  • ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Retrieved from [Link]

  • Kasyan, A. O. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(2), 58-69. [Link]

  • PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [CpIr(biimH2)(H2O)][OTf]2*. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Retrieved from [Link]

  • Reddit. (2023, April 11). Failure in the alkylation of a sodium sulfinate. r/Chempros. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions | Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Solubilization Strategies for 1-(4-Bromophenyl)-N-ethylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) for addressing the poor aqueous solubility of the compound 1-(4-Bromophenyl)-N-ethylmethanesulfonamide for use in biological assays. Poor solubility is a frequent challenge in drug discovery that can lead to variable data, underestimated potency, and inaccurate structure-activity relationships (SAR).[1] This document offers a systematic approach to overcoming these hurdles, ensuring the generation of reliable and reproducible experimental results.

Given the specific nature of this compound, which may not have extensive public solubility data, the principles and protocols outlined here are based on established physicochemical strategies for poorly soluble, lipophilic small molecules, particularly those containing structural motifs like sulfonamides and halogenated aromatic rings.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when working with poorly soluble compounds.

Q1: I have the solid powder of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide. What is the recommended first-line solvent for creating a stock solution?

For initial stock solution preparation, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the universally accepted starting point for most small molecules in drug discovery.[2] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[3] It is crucial to use an anhydrous grade of DMSO, as absorbed water can significantly reduce its solvating power for highly lipophilic molecules.

Q2: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium or assay buffer. What is happening and how can I fix it?

This is the most common solubility issue, known as "solvent-shift precipitation." While the compound is soluble in the high-concentration organic solvent (DMSO), adding this solution to an aqueous environment causes the DMSO to rapidly diffuse and interact with water, effectively rendering it useless for keeping your compound dissolved.[4] The compound is consequently "flung" out of the now predominantly aqueous solution, causing it to precipitate or form a suspension.[5][6]

Immediate Troubleshooting Steps:

  • Vigorous Mixing: When making the dilution, add the DMSO stock directly to the aqueous medium while vortexing or stirring vigorously. This rapid dispersion can sometimes create a kinetically stable solution.

  • Reduce the Starting Concentration: The precipitation is often concentration-dependent. Try lowering the highest concentration in your dose-response curve. It is better to have a slightly lower, fully dissolved top concentration than an inaccurate, precipitated one.[1]

  • Stepwise Dilution: Avoid large dilution factors directly into the aqueous buffer. Perform serial dilutions in 100% DMSO first to get to a concentration closer to your final desired concentration.[2][7] Then, add a small volume of this intermediate stock to your final assay volume. This minimizes the local concentration shock.

Q3: What is the maximum concentration of DMSO that is safe for my biological assay?

DMSO tolerance is highly dependent on the cell type, assay duration, and specific endpoint being measured. High concentrations of DMSO can be cytotoxic, induce cell differentiation, or interfere with assay components. It is imperative to determine the tolerance for your specific system. The table below provides general guidelines.

Assay Type Typical Maximum DMSO Concentration Key Considerations
In Vitro Cell-Based Assays (Short-term, <24h) 0.5% - 1.0%Some sensitive cell lines may show stress even at 0.5%.
In Vitro Cell-Based Assays (Long-term, >24h) 0.1% - 0.2%The final concentration should be kept as low as possible to avoid cumulative toxicity.[7]
High-Throughput Screening (HTS) 0.1% - 1.0%Consistency across all wells is critical.[2]
Biochemical/Enzyme Assays 1% - 2%Higher concentrations can denature proteins or directly inhibit enzyme activity.
In Vivo Animal Studies ≤ 2%The final concentration in the dosing vehicle should be minimized to avoid toxicity.[2]

Always run a vehicle control (assay medium + highest concentration of DMSO) to ensure the solvent itself is not affecting the experimental outcome.

Q4: Can I use heat to help dissolve the compound in DMSO?

Gentle warming can be an effective tool to aid dissolution. However, it must be used with caution as excessive heat can degrade the compound. A recommended approach is to use a water bath set to 30-37°C for short periods (5-10 minutes) while mixing.[2] Always assess the stability of your compound to heat before making this a standard part of your protocol.

Troubleshooting Guide: A Stepwise Approach to Solubilization

If the initial attempts using DMSO fail, a more systematic approach is required. This guide provides a decision-making framework and detailed protocols for alternative solubilization strategies.

G start Start: 1-(4-Bromophenyl)-N- ethylmethanesulfonamide Powder stock Protocol 1: Prepare 10-50 mM Stock in 100% Anhydrous DMSO start->stock dilute Dilute stock into final aqueous assay medium stock->dilute check1 Visual Check: Is the solution clear? dilute->check1 success Success! Proceed with assay. Maintain final DMSO <0.5% check1->success Yes precip Precipitation Occurs (Solvent-Shift) check1->precip No tier2_options Tier 2 Strategies: (Test in Parallel) precip->tier2_options cosolvent Protocol 2: Use Co-Solvents (e.g., PEG400, Ethanol) tier2_options->cosolvent surfactant Protocol 3: Use Surfactants (e.g., Tween® 80, Pluronic® F-68) tier2_options->surfactant cyclo Protocol 4: Use Cyclodextrins (e.g., HP-β-CD) tier2_options->cyclo ph_mod Protocol 5: pH Modification tier2_options->ph_mod check2 Visual & Analytical Check: Solubility & Assay Compatibility? cosolvent->check2 surfactant->check2 cyclo->check2 ph_mod->check2 success2 Success! Proceed with optimized formulation. check2->success2 Yes fail Consult Formulation Science Specialist check2->fail No G cluster_0 Aqueous Environment cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex cluster_3 compound Poorly Soluble Compound compound_in Compound compound->compound_in Encapsulation a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 label_h Hydrophilic Exterior a6 a5->a6 a6->a1 cavity Hydrophobic Cavity b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 b5 b4->b5 b6 b5->b6 b6->b1

Caption: Encapsulation of a hydrophobic compound within a cyclodextrin molecule.

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity. [8]2. Complex Formation: a. Dissolve HP-β-CD in your aqueous assay buffer to a concentration of 1-5% (w/v). b. Prepare a concentrated stock of your compound in a minimal amount of a suitable organic solvent (like ethanol or acetone). c. Slowly add the compound solution to the cyclodextrin solution while stirring vigorously. d. Stir the mixture at room temperature for 1-24 hours to allow for complex formation. e. Remove the organic solvent (e.g., by rotary evaporation or nitrogen stream) if necessary.

  • Final Preparation: Filter the resulting solution through a 0.22 µm filter to remove any uncomplexed, precipitated material. The clear filtrate contains the solubilized compound.

  • Validation: The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by HPLC-UV).

Protocol 5: pH Modification

The solubility of compounds with ionizable groups can be highly dependent on pH. While the N-ethylmethanesulfonamide group is generally a weak acid, its pKa can be influenced by the rest of the molecule. Exploring a pH range may reveal a "sweet spot" for solubility.

  • Assess Feasibility: This method is only viable if your biological assay is tolerant to changes in pH. Many cell-based assays require a physiological pH of ~7.4.

  • Prepare Buffers: Make a series of buffers with identical composition but varying pH (e.g., from pH 5.0 to pH 8.5).

  • Test Solubility: a. Add an excess amount of your solid compound to a small volume of each buffer. b. Shake or rotate the samples at a controlled temperature for 24 hours to reach equilibrium. c. Centrifuge the samples to pellet the excess solid. d. Carefully remove the supernatant and measure the concentration of the dissolved compound using an analytical method (e.g., HPLC-UV).

  • Analysis: Plot solubility versus pH. If a significant increase in solubility is observed at a pH compatible with your assay, you can use that buffer system for your experiments.

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Surfactants in membrane solubilisation. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Why does a compound that dissolve in DMSO, precipitates with media? (2022, January 7). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Compound Management for Quantitative High-Throughput Screening. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Calculated solubilities of sulfonamides investigated. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013, November 28). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Drug Discovery Today. Retrieved January 24, 2026, from [Link]

  • Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. (2024, July 4). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Formulation strategies for poorly soluble drugs. (2024, May 28). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Taylor & Francis Online. Retrieved January 24, 2026, from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved January 24, 2026, from [Link]

  • Imidazole. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. Retrieved January 24, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! (2021, September 9). Reddit. Retrieved January 24, 2026, from [Link]

  • The effect of surfactants on the solubility, zeta potential, and viscosity of soy protein isolates. (2024, August 10). Journal of the American Oil Chemists' Society. Retrieved January 24, 2026, from [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023, November 4). PubMed. Retrieved January 24, 2026, from [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? (2015, November 16). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 24, 2026, from [Link]

  • Surfactant-driven modifications in protein structure. (2024, May 20). Soft Matter (RSC Publishing). Retrieved January 24, 2026, from [Link]

  • Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. Retrieved January 24, 2026, from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]

  • Improving Solubility of Molecules via Nanomilling. (n.d.). Altasciences. Retrieved January 24, 2026, from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. (2024, January 8). American Chemical Society. Retrieved January 24, 2026, from [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017, May 23). ResearchGate. Retrieved January 24, 2026, from [Link]

  • N-(4-bromophenyl) 3-(4-bromophenylaminosulfonyl)benzamide. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of N-Ethylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of N-ethylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production, ensuring efficiency, purity, and safety.

Introduction: The Scale-Up Challenge

The synthesis of N-ethylmethanesulfonamide, typically achieved through the reaction of ethylamine with methanesulfonyl chloride, appears straightforward on a small scale. However, scaling up this process introduces significant challenges related to reaction control, impurity profiles, product isolation, and safety. One of the primary difficulties in scaling up chemical syntheses is managing the increased scale of reagents and the potential for runaway reactions, which can be exacerbated by poor heat transfer in larger vessels.[1][2][3] This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide

This section is dedicated to addressing specific problems you may encounter during the scale-up synthesis of N-ethylmethanesulfonamide.

Issue 1: Poor or Inconsistent Yield

Question: We are experiencing a significant drop in yield when scaling up the synthesis of N-ethylmethanesulfonamide. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield upon scale-up is a common issue and can be attributed to several factors. The reaction between ethylamine and methanesulfonyl chloride is a nucleophilic substitution that is highly exothermic.[1] Inefficient heat dissipation in larger reactors can lead to localized overheating, promoting side reactions and degradation of both starting materials and the desired product.

Causality and Mitigation Strategies:

  • Inadequate Temperature Control: On a larger scale, the surface-area-to-volume ratio decreases, making heat removal more challenging.

    • Solution: Employ a jacketed reactor with an efficient heat transfer fluid and a temperature control unit. The rate of addition of methanesulfonyl chloride should be carefully controlled to maintain the desired reaction temperature. A slower addition rate at the beginning of the reaction can help to control the initial exotherm.

  • Poor Mixing: Inadequate agitation can lead to localized "hot spots" and areas of high reactant concentration, which can drive the formation of byproducts.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) that provides good top-to-bottom mixing. The mixing speed should be optimized to ensure homogeneity without causing excessive shear.

  • Loss of Product During Work-up: The work-up procedure, including quenching and extraction, may not be as efficient at a larger scale.

    • Solution: The pH of the aqueous wash should be carefully controlled to minimize the solubility of N-ethylmethanesulfonamide.[1] Additionally, the choice of extraction solvent and the number of extractions should be re-evaluated for the larger scale to ensure complete product recovery.

Issue 2: High Impurity Levels

Question: Our scaled-up batches of N-ethylmethanesulfonamide show significant levels of impurities. What are the common impurities and how can we prevent their formation and remove them?

Answer: Impurity formation is a critical concern in pharmaceutical ingredient manufacturing. In the synthesis of N-ethylmethanesulfonamide, several impurities can arise from side reactions or unreacted starting materials.

Common Impurities and Their Sources:

ImpurityPotential Source
Unreacted Ethylamine or Methanesulfonyl Chloride Incomplete reaction due to poor mixing, incorrect stoichiometry, or insufficient reaction time.
Bis(methanesulfonyl)ethylamine Reaction of N-ethylmethanesulfonamide with a second molecule of methanesulfonyl chloride, often favored at higher temperatures or with an excess of the sulfonylating agent.
Ethylamine Hydrochloride Formation during the reaction if a tertiary amine base is used to scavenge the HCl byproduct.
Hydrolysis Products Reaction of methanesulfonyl chloride with water present in the reagents or solvent.

Prevention and Purification Strategies:

  • Control Stoichiometry and Addition: Carefully control the molar ratio of ethylamine to methanesulfonyl chloride. A slight excess of ethylamine can help to ensure complete consumption of the methanesulfonyl chloride, but a large excess can complicate purification. The controlled, slow addition of methanesulfonyl chloride is crucial.

  • Optimize Reaction Conditions: Refining reaction conditions such as temperature, solvent, and catalyst choice can improve reaction efficiency and reduce unwanted by-products.[4]

  • Purification:

    • Aqueous Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can remove unreacted ethylamine.[1]

    • Recrystallization: This is a powerful technique for removing impurities. The choice of solvent is critical and should be screened to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while impurities remain in solution.

    • Chromatography: While less common for large-scale production due to cost, techniques like column chromatography can be used for high-purity requirements.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling methanesulfonyl chloride on a large scale?

A1: Methanesulfonyl chloride is a highly reactive, corrosive, and lachrymatory substance.[1][5] It is toxic if swallowed, in contact with skin, or inhaled.[5][6][7] When scaling up, the increased quantities pose a greater risk.

  • Handling: Always handle methanesulfonyl chloride in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1]

  • Exothermic Reaction: The reaction with ethylamine is highly exothermic.[1] Ensure the reactor's cooling system is adequate to handle the heat load and prevent a runaway reaction.[1][3]

  • Quenching: The quenching of unreacted methanesulfonyl chloride must be done carefully and under controlled conditions, typically by slow addition to a cooled, stirred solution of a suitable quenching agent (e.g., aqueous sodium bicarbonate).

Q2: How do I choose the optimal solvent and base for the scale-up synthesis?

A2: The choice of solvent and base is critical for reaction efficiency and selectivity.

  • Solvent: A solvent that can dissolve the starting materials and the product to some extent is ideal. Dichloromethane (DCM) is commonly used on a lab scale.[1] For scale-up, consider factors like boiling point, toxicity, and environmental impact. Other aprotic solvents like methyl tert-butyl ether (MTBE) or toluene could be suitable alternatives.

  • Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. Common choices include tertiary amines like triethylamine or pyridine.[1] The base should be non-nucleophilic to avoid competing with the ethylamine. The choice of base can also impact the work-up, as the resulting hydrochloride salt needs to be removed. Using an excess of ethylamine can also serve as the base, but this can complicate purification.

Q3: What are the best practices for work-up and isolation at a larger scale?

A3: The work-up and isolation procedures need to be robust and scalable.

  • Extractive Work-up: A common procedure is to quench the reaction mixture and then perform an aqueous extraction to remove the base hydrochloride salt and other water-soluble impurities.[8] However, the selectivity of this extraction may not be perfect, and small amounts of the reaction solvent and water can be co-extracted.[8]

  • Crystallization: Crystallization is a highly effective method for purification and isolation on a large scale.[4] Developing a robust crystallization process is key to achieving the desired purity and physical form of the final product. This involves screening different solvents and optimizing cooling profiles.

Q4: How can we monitor the reaction progress effectively during scale-up?

A4: Real-time reaction monitoring is crucial for ensuring consistency and identifying any deviations from the expected reaction profile.

  • In-process Controls (IPCs): Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to monitor the consumption of starting materials and the formation of the product and impurities. Samples can be taken at regular intervals to track the reaction progress.

  • Process Analytical Technology (PAT): For more advanced manufacturing, PAT tools such as in-situ infrared (IR) spectroscopy can provide real-time information about the reaction kinetics and help to identify the reaction endpoint accurately.

Visualizing the Workflow

General Synthesis and Work-Up Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of N-ethylmethanesulfonamide.

G cluster_reaction Reaction Stage cluster_workup Work-up & Isolation reagents Ethylamine + Base in Solvent addition Controlled Addition of Methanesulfonyl Chloride reagents->addition reaction Reaction at Controlled Temperature addition->reaction quench Quench Reaction reaction->quench Reaction Complete extraction Aqueous Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Recrystallization) concentration->purification final_product N-Ethylmethanesulfonamide purification->final_product Isolated Product G start Low Yield Observed check_temp Was the reaction temperature stable and within range? start->check_temp check_mixing Was agitation sufficient for the vessel size? check_temp->check_mixing Yes temp_issue Improve cooling efficiency. Optimize addition rate. check_temp->temp_issue No check_workup Was there significant product loss during work-up? check_mixing->check_workup Yes mixing_issue Increase agitation speed. Evaluate impeller design. check_mixing->mixing_issue No check_reagents Were reagents of appropriate quality and stoichiometry? check_workup->check_reagents Yes workup_issue Optimize extraction pH and solvent. Perform additional extractions. check_workup->workup_issue No reagent_issue Verify reagent purity and assay. Re-evaluate stoichiometry. check_reagents->reagent_issue No end_node Consult with Process Chemistry check_reagents->end_node Yes

Caption: A decision tree for troubleshooting low yield in the scale-up synthesis.

References

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Stanford University. [Link]

  • Aragen Life Sciences. (n.d.). Drug Substance Manufacturing Process Optimization & Scale-Up. Aragen Life Sciences. [Link]

  • American Molecules. (2024, February 4). Methanesulfonyl Chloride SDS Safety Data Sheet. American Molecules. [Link]

  • Sdfine. (n.d.). METHANESULPHONYL CHLORIDE. Sdfine. [Link]

  • Prime Scholars. (2021, October 27). How to deal with Scale-up challenges of Chemistry? Prime Scholars. [Link]

  • Organic Process Research & Development. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup. ACS Publications. [Link]

Sources

Technical Support Center: Prevention of Disulfide Bond Formation in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with unwanted disulfide bond formation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your synthetic routes, improve yields, and ensure the purity of your target sulfonamides.

Introduction: The Challenge of Unwanted Disulfide Bonds

Sulfonamide synthesis, a cornerstone of medicinal chemistry, often involves starting materials or intermediates containing thiol (-SH) groups. These thiols are highly susceptible to oxidation, which leads to the formation of a disulfide bond (S-S), coupling two molecules together. This dimerization is a significant side reaction that can dramatically reduce the yield of the desired monomeric sulfonamide, introduce complex purification challenges, and complicate reaction analytics. Understanding the underlying mechanisms and implementing preventative strategies are critical for a successful synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction mass spectrometry (MS) data shows a major peak at approximately twice the expected mass of my product. What is happening?

A: A peak at twice the expected mass is a classic indicator of homodimerization. In the context of sulfur-containing molecules, this is most commonly due to the formation of a disulfide bond between two molecules of your starting material or product. This occurs when free thiol (-SH) groups are oxidized.

  • Immediate Action: Confirm the presence of a disulfide by treating a small aliquot of your crude reaction mixture with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) and re-analyzing by MS. If the high-mass peak disappears and the peak for your expected product increases, disulfide formation is confirmed.

  • Preventative Strategy: Re-run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric oxygen, a primary oxidant. Additionally, consider adding a reducing agent directly to the reaction mixture.

Q2: My reaction yield is consistently low, and HPLC analysis shows multiple, poorly resolved peaks, including what appears to be oligomers. Could disulfide bonds be the cause?

A: Yes. While dimerization is common, uncontrolled oxidation can lead to the formation of larger oligomers and even insoluble polymers, especially if your molecule has multiple thiol groups. This results in the "baseline gunk" often seen in HPLC chromatograms and significantly complicates purification.

  • Root Cause Analysis: The issue is likely multifactorial: exposure to atmospheric oxygen, potentially catalyzed by trace metals, and a reaction pH that favors thiol oxidation. The deprotonated thiol (thiolate, R-S⁻) is the species most susceptible to oxidation, and its concentration increases at higher pH.[1][2]

  • Solution:

    • Degas Your Solvents: Before use, sparge all solvents with an inert gas (N₂ or Ar) for 15-30 minutes to remove dissolved oxygen.

    • Control the pH: If your reaction conditions permit, maintaining a slightly acidic to neutral pH (below 8) can suppress the formation of the highly reactive thiolate anion.[3]

    • Use a Scavenger/Reducing Agent: Incorporate a reducing agent like TCEP, which is effective over a wide pH range and is more resistant to air oxidation than DTT.[4][5]

Q3: How can I purify my desired sulfonamide and remove disulfide-linked impurities?

A: If disulfide formation has already occurred, purification can be challenging due to similar polarities between the monomer and dimer.

  • Strategy 1: Reductive Workup: Before initiating column chromatography, treat the entire crude reaction mixture with a reducing agent. This will cleave the disulfide bonds, converting the dimer back into the monomeric thiol product. TCEP is often preferred for this step as it is water-soluble and its oxide byproduct can be easily removed during an aqueous workup.

  • Strategy 2: Chromatographic Separation: If a reductive workup is not feasible, reversed-phase HPLC can often resolve the monomer from the dimer. The dimer, being larger and often less polar, will typically have a longer retention time. However, this is not always a baseline separation and can be difficult to scale up.

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of disulfide bond formation?

Disulfide bond formation is an oxidation reaction. It typically proceeds through the deprotonation of a thiol (R-SH) to a thiolate anion (R-S⁻), which is a much stronger nucleophile. This thiolate can then attack an electrophilic sulfur atom, such as one in another thiol that is being oxidized by an agent like oxygen or a metal catalyst. The interconversion between the reduced thiol and oxidized disulfide forms is a redox process.[6]

Which reducing agent should I choose: TCEP or DTT?

The choice depends on your specific reaction conditions.

FeatureTris(2-carboxyethyl)phosphine (TCEP)Dithiothreitol (DTT)
Odor OdorlessStrong, unpleasant odor
Efficacy More powerful, irreversible reduction[4]Effective, but reversible
pH Range Effective over a broad pH range (1.5 - 8.5)[4]Optimal efficacy at pH > 7
Air Stability More resistant to oxidation by air[4]Can be oxidized by air
Byproduct Forms a stable, six-membered cyclic ring[6]Forms a stable cyclic disulfide

For most applications in organic synthesis, TCEP is the superior choice due to its lack of odor, stability, and effectiveness across a wider pH range.[4][7]

When should I add the reducing agent to my reaction?

For preventative purposes, the reducing agent should be added at the beginning of the reaction, along with your other starting materials. This ensures that any incipient disulfide formation is immediately reversed, maintaining a reducing environment throughout the synthesis.

Is working under an inert atmosphere always necessary?

While not always strictly necessary, it is a highly recommended best practice, especially when working with sensitive thiols or when reaction times are long. The combination of an inert atmosphere and a reducing agent provides the most robust protection against disulfide formation.[8]

How can I detect disulfide bonds in my sample?

Several analytical techniques can be used:

  • Mass Spectrometry (MS): As mentioned in the troubleshooting guide, this is the most direct method. You will see a peak corresponding to the mass of the dimer.[9][10]

  • Non-Reducing SDS-PAGE: If your product is a protein or large peptide, running a sample on a polyacrylamide gel without a reducing agent (like β-mercaptoethanol or DTT) in the loading buffer will show a band at a higher molecular weight for the dimer.

  • Liquid Chromatography (LC): A new peak, typically with a longer retention time than the desired product, will appear in your chromatogram. Comparing chromatograms of samples with and without a reducing agent can confirm the identity of this peak.

Visualizing the Problem and Solution

To better understand the process, the following diagrams illustrate the core chemical transformations.

Diagram 1: Mechanism of Oxidative Dimerization and Reductive Cleavage

G cluster_oxidation Oxidation Pathway cluster_reduction Reduction Pathway (Solution) Thiol1 R-SH Dimer R-S-S-R (Disulfide Dimer) Thiol1->Dimer Thiol2 R-SH Thiol2->Dimer Oxidant [ O ] (e.g., O₂, Trace Metals) Oxidant->Dimer Oxidation Dimer_R R-S-S-R Reducer Reducing Agent (e.g., TCEP) Dimer_R->Reducer Thiol_R1 R-SH Reducer->Thiol_R1 Reduction Thiol_R2 R-SH Reducer->Thiol_R2

Caption: The oxidative formation of a disulfide dimer and its reversal via a reducing agent.

Diagram 2: Troubleshooting Workflow

G Start Problem: Low Yield / Impurity at 2x Mass CheckMS Run MS on crude sample. Is there a peak at ~2x M.W.? Start->CheckMS AddReducer Treat aliquot with TCEP. Does 2x peak disappear? CheckMS->AddReducer Yes Other Investigate other side reactions CheckMS->Other No Confirm Disulfide Formation Confirmed AddReducer->Confirm Yes Implement Implement Preventative Measures Confirm->Implement Inert 1. Use Inert Atmosphere (N₂/Ar) Implement->Inert Degas 2. Degas Solvents Inert->Degas AddTCEP 3. Add TCEP to Reaction Degas->AddTCEP pH 4. Control pH (< 8) AddTCEP->pH Success Successful Synthesis pH->Success

Caption: A logical workflow for diagnosing and solving disulfide bond-related issues.

Validated Experimental Protocols

Protocol 1: General Sulfonamide Synthesis with Disulfide Prevention

This protocol outlines a general procedure for coupling a sulfonyl chloride with an amine containing a free thiol, incorporating preventative measures.

  • Glassware and Atmosphere Setup:

    • Oven-dry all glassware and allow to cool under a stream of dry nitrogen or argon.

    • Assemble the reaction apparatus (e.g., round-bottom flask with a stir bar, addition funnel, condenser) and maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation:

    • Use anhydrous solvents. If stored over molecular sieves, ensure they are freshly activated. Degas the primary reaction solvent by bubbling N₂ or Ar through it for 20-30 minutes.

    • Prepare a solution of the thiol-containing amine (1.0 eq), a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq), and TCEP (0.1 eq) in the degassed anhydrous solvent.

  • Reaction Execution:

    • Cool the amine solution to 0 °C in an ice bath.

    • Dissolve the sulfonyl chloride (1.1 eq) in a separate portion of degassed anhydrous solvent and add it dropwise to the stirred amine solution over 30 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Reductive Workup for Cleavage of Disulfide Impurities

This procedure should be used when analysis confirms that a significant amount of disulfide dimer has already formed in your reaction.

  • Reaction Completion: Once the primary reaction is deemed complete, concentrate the crude mixture under reduced pressure to remove the bulk solvent.

  • Reductive Treatment:

    • Re-dissolve the crude residue in a suitable solvent mixture (e.g., a mixture of THF and water or methanol and water to dissolve both the product and the reducing agent).

    • Add TCEP hydrochloride (0.5 - 1.0 eq relative to the estimated dimer content) to the solution.

    • Adjust the pH to ~7 with a mild base (e.g., saturated sodium bicarbonate solution) to ensure the TCEP is effective.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the dimer by LC-MS.

  • Extraction and Purification:

    • Once the disulfide is cleaved, proceed with a standard aqueous workup. The desired product and the TCEP-oxide are often separable by extraction.

    • Extract the mixture with an organic solvent. The TCEP-oxide is highly polar and will remain in the aqueous layer.

    • Dry and concentrate the organic phase, then purify the now monomer-enriched crude product by column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Retrieved from [Link]

  • PubMed Central. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Retrieved from [Link]

  • PubMed Central. (n.d.). Effects of antibody disulfide bond reduction on purification process performance and final drug substance stability. Retrieved from [Link]

  • PubMed Central. (n.d.). Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates. Retrieved from [Link]

  • ResearchGate. (2017). Effects of antibody disulfide bond reduction on purification process performance and final drug substance stability. Retrieved from [Link]

  • PubMed. (2011). Disulfide formation via sulfenamides. Retrieved from [Link]

  • SciSpace. (n.d.). Breaking a Couple: Disulfide Reducing Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine. Retrieved from [Link]

  • NanoTemper. (n.d.). Reducing Agents - Definition and Relevance. Retrieved from [Link]

  • Google Patents. (n.d.). US9005926B2 - Methods of preventing and removing trisulfide bonds.
  • Rapid Novor. (2025). Disulfide Bond Analysis LC-MS Service. Retrieved from [Link]

  • Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Retrieved from [Link]

  • PubMed Central. (2023). Serinol-Based Versatile Disulfide-Reducing Reagent. Retrieved from [Link]

  • ACS Publications. (n.d.). Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels. Retrieved from [Link]

  • Reddit. (n.d.). Why isn't the formation of disulfide bridges pH dependent? Retrieved from [Link]

  • Quora. (2023). Why are reducing agents used to reduce the disulfide bonds within proteins? Retrieved from [Link]

  • ACS Publications. (n.d.). Mapping Complex Disulfide Bonds via Implementing Photochemical Reduction Online with Liquid Chromatography–Mass Spectrometry. Retrieved from [Link]

  • Rockefeller University Press. (2013). Two phases of disulfide bond formation have differing requirements for oxygen. Retrieved from [Link]

Sources

Validation & Comparative

The Unambiguous Arbitrator: Validating the Structure of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which its function, reactivity, and potential applications are understood. For a novel compound such as 1-(4-Bromophenyl)-N-ethylmethanesulfonamide, a sulfonamide derivative with potential pharmacological activity, an unambiguous structural assignment is paramount. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the definitive arbitrator, offering a high-resolution glimpse into the atomic arrangement in the solid state.

This guide provides an in-depth exploration of the validation of the structure of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide, contextualized through the lens of a Senior Application Scientist. We will dissect the causality behind the experimental choices in X-ray crystallography, from the critical step of crystal growth to the final refinement of the crystal structure. Furthermore, we will objectively compare this "gold standard" technique with other widely used analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, providing the supporting experimental rationale for selecting the most appropriate tool for structural elucidation.

The Decisive Power of a Single Crystal: The X-ray Crystallography Workflow

The journey from a synthesized powder to a validated crystal structure is a meticulous process that demands both patience and precision. Each step is designed to ensure the final model is a true and accurate representation of the molecule's solid-state conformation.

Part 1: From Solution to a Well-Ordered Array - The Art of Crystal Growth

The adage "garbage in, garbage out" is particularly pertinent to X-ray crystallography. A high-quality, single crystal is the prerequisite for a successful diffraction experiment. For a molecule like 1-(4-Bromophenyl)-N-ethylmethanesulfonamide, which possesses moderate polarity, a systematic approach to crystallization is essential.

Experimental Protocol: Crystal Growth of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide

  • Solvent Selection: A crucial first step is to screen a variety of solvents to determine the compound's solubility. A suitable solvent system is one in which the compound is sparingly soluble at room temperature and moderately soluble at an elevated temperature. For aromatic sulfonamides, common choices include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof with water.

  • Slow Evaporation:

    • Dissolve the purified 1-(4-Bromophenyl)-N-ethylmethanesulfonamide in a suitable solvent (e.g., ethanol) to near saturation in a clean vial.

    • Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature. The gradual increase in concentration will hopefully promote the formation of well-ordered crystals.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a "drop" solution of a solvent in which it is soluble. This drop is then inverted and suspended over a larger "reservoir" solution containing a precipitant (a solvent in which the compound is poorly soluble). The vapor from the reservoir slowly diffuses into the drop, gradually decreasing the solubility of the compound and inducing crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within a sealed chamber containing the reservoir solution.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they must be carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and crystal degradation.

dot graph TD { A[Purified Compound] --> B{Solvent Screening}; B --> C[Slow Evaporation]; B --> D[Vapor Diffusion]; C --> E[Crystal Formation]; D --> E; E --> F[Crystal Mounting & Cryo-cooling]; }

Crystal Growth Workflow

Part 2: Illuminating the Invisible - Data Collection and Processing

With a suitable crystal mounted on the goniometer of a diffractometer, the process of interrogating its internal structure with X-rays begins.

Experimental Protocol: Single-Crystal X-ray Data Collection

  • X-ray Source: A monochromatic X-ray beam, typically from a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) source, is directed at the crystal.

  • Diffraction: As the crystal is rotated in the X-ray beam, the regularly spaced atoms in the crystal lattice diffract the X-rays at specific angles, creating a unique diffraction pattern of spots.

  • Data Collection: A detector, such as a CCD or CMOS detector, records the positions and intensities of these diffracted spots as the crystal is rotated through a series of angles. A complete dataset often requires collecting tens of thousands of reflections.

  • Data Integration and Scaling: The raw diffraction images are processed to determine the intensity of each reflection and to apply corrections for experimental factors such as absorption and crystal decay.

dot graph TD { A[Mounted Crystal] --> B(X-ray Source); B --> C{Diffraction}; C --> D[Detector]; D --> E[Data Collection]; E --> F[Data Integration & Scaling]; }

X-ray Data Collection and Processing

Part 3: From Pattern to Picture - Structure Solution and Refinement

The collected diffraction data, a series of spots with varying intensities, holds the key to the three-dimensional structure. The process of "solving" the structure involves converting this reciprocal space information back into a real-space electron density map.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution:

    • Direct Methods: For small molecules like 1-(4-Bromophenyl)-N-ethylmethanesulfonamide, direct methods are typically employed. These are computational algorithms that use statistical relationships between the intensities of the reflections to determine the initial phases of the diffracted X-rays.

    • Patterson Methods: This method is particularly useful when a heavy atom (like bromine in our case) is present in the structure. The positions of the heavy atoms can be determined first, and this information is then used to phase the remaining reflections.

  • Model Building: An initial model of the molecule is built into the calculated electron density map.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic positions, displacement parameters (which account for thermal motion), and other parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the refinement is monitored using the R-factor, which is a measure of the agreement between the calculated and observed structure factors. A lower R-factor generally indicates a better fit.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and torsion angles against known values from similar structures in databases like the Cambridge Structural Database (CSD).

dot graph TD { A[Integrated Data] --> B{Structure Solution}; B --> C[Initial Model Building]; C --> D[Structure Refinement]; D --> E{Validation}; E --> F[Final Crystal Structure]; }

Structure Solution and Refinement Workflow

A Comparative Analysis: Choosing the Right Tool for Structural Elucidation

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a new molecule often requires a multi-technique approach. The following table provides a comparative guide to the strengths and limitations of X-ray crystallography versus other common analytical techniques for the structural elucidation of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide.

TechniquePrincipleInformation ProvidedStrengths for 1-(4-Bromophenyl)-N-ethylmethanesulfonamideLimitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a crystal latticePrecise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and packing interactions in the solid state.Unambiguous determination of the complete molecular structure, including the conformation of the ethyl and methanesulfonyl groups and the orientation of the bromophenyl ring. Provides definitive evidence of stereochemistry if applicable.Requires a high-quality single crystal, which can be challenging to grow. The determined structure is in the solid state and may not represent the conformation in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic fieldInformation about the chemical environment of each atom (chemical shift), connectivity between atoms (coupling constants), and through-space proximity of atoms (NOE).Provides the solution-state structure and dynamics. 1H and 13C NMR are essential for confirming the presence of all expected functional groups and their connectivity. 2D NMR techniques (COSY, HSQC, HMBC) can establish the complete bonding framework.Does not directly provide bond lengths or angles with high precision. Structure determination relies on interpretation of spectral data and can sometimes be ambiguous for complex molecules.
Mass Spectrometry (MS) Ionization of molecules and separation of the ions based on their mass-to-charge ratioPrecise molecular weight and elemental composition (high-resolution MS). Fragmentation patterns can provide clues about the molecular structure.Confirms the molecular formula of the compound. Fragmentation analysis can support the proposed structure by identifying characteristic losses of functional groups (e.g., SO2, ethyl).Provides limited information about the 3D arrangement of atoms and stereochemistry. Isomers often cannot be distinguished by MS alone.
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiation by molecular vibrationsInformation about the presence of specific functional groups.Quickly confirms the presence of key functional groups such as the N-H bond in the sulfonamide, the S=O stretches (typically two strong bands), and the aromatic C-H and C=C bonds.Provides little information about the overall molecular structure and connectivity. The spectrum can be complex and overlapping, making definitive assignments challenging for the entire molecule.

Conclusion: An Integrated Approach to Structural Validation

The validation of the structure of a novel compound like 1-(4-Bromophenyl)-N-ethylmethanesulfonamide is a cornerstone of rigorous scientific investigation. Single-crystal X-ray crystallography, by providing an unambiguous and high-resolution three-dimensional model, serves as the ultimate benchmark for structural assignment in the solid state. Its ability to precisely define bond lengths, bond angles, and intermolecular interactions offers an unparalleled level of detail that is crucial for understanding the molecule's properties and potential applications.

However, a truly comprehensive characterization leverages the complementary strengths of other analytical techniques. NMR spectroscopy provides invaluable insights into the solution-state structure and dynamics, while mass spectrometry confirms the molecular formula and FT-IR spectroscopy offers a rapid screen for key functional groups. By integrating the data from this suite of techniques, researchers can build a self-validating system that provides a complete and trustworthy picture of the molecule's identity and behavior. This multi-faceted approach, grounded in the authoritative data from X-ray crystallography, ensures the scientific integrity of the findings and paves the way for the confident advancement of drug discovery and materials science.

References

  • Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(4-Bromophenyl)methanesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2597. [Link]

  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. American Chemical Science Journal, 9(2), 1-19. [Link]

  • Sawyer, L. (2007). Single-crystal X-ray Diffraction. SERC Carleton. [Link]

  • Lie, M. A., & Thunnissen, A. M. W. H. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(1), 9-21. [Link]

  • de Witte, W., et al. (2020). Advances in structure elucidation of small molecules using mass spectrometry. Journal of Mass Spectrometry, 55(1), e4432. [Link]

  • Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Taylor & Francis Group. (2021). Structure elucidation – Knowledge and References. [Link]

  • SARomics. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. [Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。